Product packaging for Motilin(Cat. No.:CAS No. 9072-41-7)

Motilin

Cat. No.: B163129
CAS No.: 9072-41-7
M. Wt: 2699.1 g/mol
InChI Key: LVRVABPNVHYXRT-BQWXUCBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human Motilin is a linear 22-amino acid polypeptide hormone (sequence: FVPIFTYGELQRMQEKERNKGQ) with a molecular weight of 2699.07 Da . It is endogenously produced by M cells in the mucosa of the upper small intestine and functions as a critical regulator of gastrointestinal (GI) motility during the fasted state by initiating the phase III of the migrating motor complex (MMC) . This MMC, often called the "housekeeper of the gut," is a cyclic pattern of contractile activity that clears undigested food residue and bacteria from the stomach and small intestine to prepare the tract for the next meal . The biological activity of this compound is mediated through its binding to the this compound receptor (MLN-R), a G protein-coupled receptor (GPCR) . Receptor activation stimulates phospholipase C, leading to an increase in intracellular calcium and subsequent contraction of gut smooth muscle, with studies reporting a binding affinity (Ki) of 2.3 nM and stimulation of smooth muscle contraction at an EC50 of 1 nM . Beyond its primary prokinetic effect, this compound also influences other physiological processes, including the stimulation of pepsin release from the stomach and modulation of insulin release and hunger signals . Supplied at a purity of ≥95%, this synthetic Human this compound is a vital research tool for scientists studying GI physiology and pathophysiology . It is used in investigations of gastroparesis, functional GI disorders, and the development of prokinetic agents like the macrolide antibiotic Erythromycin, which acts as a non-peptide this compound receptor agonist (motilide) . Research applications also extend to exploring its role in conditions associated with disturbed motility, such as irritable bowel syndrome (IBS), and its interactions with other gut hormones like ghrelin . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C120H188N34O35S B163129 Motilin CAS No. 9072-41-7

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64-,65+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRVABPNVHYXRT-BQWXUCBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H188N34O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2699.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9072-41-7
Record name Human motilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009072417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Biology of Human Motilin

Human Motilin Gene Expression and Transcriptional Regulation

The expression of the human this compound gene (MLN) is a tightly controlled process, primarily occurring within the small intestine. The gene itself is located on chromosome 6, specifically at position p21.31. nih.gov Its structure comprises five exons separated by four introns, spanning approximately 9 kilobases of genomic DNA. genecards.org Exon I encodes the 5' untranslated region of the this compound mRNA, while exons II and III contain the coding sequence for the signal peptide and the mature 22-amino-acid this compound peptide. wikigenes.orggenecards.org Notably, an intron splits the codons that encode the this compound moiety. genecards.org The subsequent exons encode a byproduct of processing known as the this compound-associated peptide (MAP). nih.govgenecards.org Alternative splicing of the primary transcript results in at least three different transcript variants, although all produce the identical mature this compound peptide. nih.govgenecards.orgnih.gov

Gene expression is fundamentally controlled by regulatory DNA sequences known as promoters and enhancers. nih.gov Promoters are regions located near a gene's transcription start site that initiate transcription, while enhancers are sequences that can be located at a distance and function to increase the rate of transcription. nih.govbroadinstitute.orgnih.gov The regulation of the MLN gene is governed by such elements. Analysis of the genomic region of the MLN gene has identified numerous potential regulatory elements, cataloged in databases like GeneHancer. These elements are predicted based on genomic data and are associated with the regulation of MLN gene expression.

GeneHancer IdentifierTypeAssociation ScoreEvidence
GH06J033796Promoter/Enhancer1.13Intragenic enhancer, Gene nearest neighbor
GH06J033762Promoter/Enhancer0.89TSS proximity, Intragenic enhancer
GH06J033804Enhancer0.73TSS proximity, Gene nearest neighbor
GH06J033808Enhancer0.73TSS proximity, Intragenic enhancer, Gene nearest neighbor

Data derived from GeneCards database summary of GeneHancer elements for the MLN Gene. genecards.org

The expression of this compound precursor mRNA is highest in the duodenum, with significant levels also found in the jejunum. nih.govfrontiersin.org Some studies have also detected this compound precursor mRNA in extra-intestinal tissues, including the brain—specifically the hypothalamus, hippocampus, and cerebellum—in certain mammals. nih.govfrontiersin.org The regulation of this compound mRNA expression is multifactorial, involving luminal, hormonal, and neural signals.

One of the key regulators is duodenal pH; acidification of the duodenal lumen stimulates this compound release, which is linked to an increase in gene expression. nih.govnih.gov Conversely, the presence of nutrients in the duodenum, particularly following a meal, inhibits this compound secretion. wikipedia.orgnih.gov Infusions of glucose and amino acids have been shown to decrease this compound release, suggesting a corresponding downregulation of mRNA expression. nih.gov

Hormonal and neural pathways also exert significant control. Vagal and non-vagal cholinergic pathways, as well as substances like Bombesin and Prostaglandin E₂, stimulate this compound release. nih.govfrontiersin.org In contrast, hormones such as somatostatin (B550006), insulin (B600854), and noradrenaline act to decrease it. nih.gov This complex interplay of signals ensures that this compound expression is appropriately timed with the digestive state of the gastrointestinal tract.

Factor TypeStimulatory FactorsInhibitory Factors
LuminalDuodenal Acidification, Bile, Free Fatty Acids nih.govnih.govFeeding (Glucose, Amino Acids) nih.gov
Hormonal/NeuralAcetylcholine (B1216132), Bombesin, Prostaglandin E₂, 5-Hydroxytryptamine (5-HT) nih.govSomatostatin, Insulin, Noradrenaline nih.gov

Human this compound Biosynthesis and Post-Translational Processing

The creation of the final, active this compound hormone involves several steps, beginning with the synthesis of a larger precursor molecule that undergoes significant modification.

Like many peptide hormones, this compound is initially synthesized as an inactive, larger precursor molecule known as a preproprotein (or preprothis compound). genecards.orgnih.gov This precursor is a polypeptide of approximately 14-15 kilodaltons. wikigenes.org The conversion of this preproprotein into the biologically active hormone is achieved through post-translational modification (PTM), a process that involves the enzymatic cleavage of peptide bonds. wikipedia.org

This proteolytic processing cleaves the preproprotein, yielding two main products: the mature 22-amino acid this compound peptide and a C-terminal byproduct referred to as this compound-associated peptide (MAP). nih.govgenecards.orgnih.gov This maturation process is crucial for the hormone's function. The final mature human this compound peptide has a molecular weight of 2698 daltons and a specific amino acid sequence. wikipedia.org

PeptideCharacteristicDetails
Preprothis compound (B1168549)Size~14-15 kilodaltons wikigenes.org
FunctionInactive precursor to mature this compound and MAP genecards.orgnih.gov
Mature Human this compoundSize22 amino acids wikipedia.org
Molecular Weight2698 Daltons wikipedia.org
Amino Acid SequencePhe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln wikipedia.org
This compound-Associated Peptide (MAP)OriginC-terminal byproduct of preprothis compound processing nih.govgenecards.org

The expression of the this compound protein mirrors the distribution of its mRNA, with the highest concentrations found in the upper small intestine. mdpi.comcolostate.edu Studies utilizing immunohistochemistry with this compound-specific antibodies have confirmed the presence of this compound-containing cells scattered throughout the mucosa of the duodenum and jejunum. nih.gov

The release of the this compound protein into the bloodstream is not constant but occurs in a cyclical pattern during the fasting state. nih.govcolostate.edu Plasma this compound levels peak approximately every 100 minutes between meals, a cycle that is closely associated with the migrating motor complex (MMC), a series of powerful contractions that sweep the gut clear of debris. wikipedia.orgnih.govfrontiersin.org This cyclic release is inhibited by the ingestion of food. wikipedia.org The quantification of this compound protein in plasma and tissue samples has been achieved through various methods, including radioimmunoassay (RIA), high-performance liquid chromatography (HPLC), and more recently, highly specific liquid chromatography-mass spectrometry (LC-MS/MS) techniques. wikigenes.orgfrontiersin.org

Cellular Localization and Distribution of Human this compound-Producing Cells

Human this compound is produced by a specific type of enteroendocrine cell located in the mucosal lining of the small intestine. nih.govfrontiersin.org These are known as Mo cells or M cells. wikipedia.orgnih.gov It is critical to differentiate these this compound-producing Mo cells from the similarly named microfold cells (M-cells) of the Peyer's patches, which are specialized epithelial cells involved in mucosal immune surveillance and antigen sampling. wikipedia.orgwikipedia.org

This compound-producing cells are particularly numerous within the crypts of the duodenum and jejunum. wikipedia.orgmdpi.com They are classified as "open-type" endocrine cells, which means their apical surface is in direct contact with the contents of the intestinal lumen. nih.gov This anatomical arrangement is vital for their function, as it allows them to directly sense and respond to chemical signals in the gut, such as changes in pH and the presence of nutrients, thereby regulating this compound synthesis and release. nih.govnih.gov

Distribution Patterns of Human this compound-Secreting Enteroendocrine Cells (Mo Cells)

Human this compound-secreting cells, also known as Mo or M cells, are predominantly located in the upper small intestine. wikipedia.orgnih.gov They are particularly numerous within the crypts of the duodenum and jejunum. wikipedia.org While most concentrated in the proximal small intestine, their distribution can extend from the gastric antrum to the distal colon in some species, though their density decreases significantly in the lower gastrointestinal tract. nih.govnih.gov For instance, in rabbits, the highest density of Mo cells is found in the duodenum, with a sharp decline in the jejunum, ileum, and colon. nih.gov In humans, cholecystokinin-secreting cells, secretin-secreting S cells, gastric inhibitory polypeptide-secreting cells, and this compound-secreting M cells are found in the small intestine but are absent from the large intestine. nih.gov

Recent research using advanced techniques such as CRISPR-Cas9 modified human duodenal organoids has enabled the specific identification and purification of M-cells for detailed analysis. nih.govcam.ac.uk These studies have confirmed that human duodenal M-cells synthesize active forms of this compound and may also co-express other hormones like acyl-ghrelin and cholecystokinin (B1591339) (CCK). nih.govcam.ac.uk

Region of Gastrointestinal Tract Presence of this compound-Secreting (Mo) Cells in Humans
StomachPresent in the antrum, but not the body nih.gov
DuodenumHigh density wikipedia.orgnih.gov
JejunumHigh density wikipedia.org
IleumLower density nih.gov
ColonAbsent nih.gov

Mechanisms of Human this compound Peptide Secretion

Intracellular Signaling Pathways Governing Human this compound Release

The secretion of this compound is a complex process governed by various intracellular signaling pathways initiated by the activation of specific receptors on the surface of Mo cells. The this compound receptor (MLNR), formerly known as GPR38, is a G protein-coupled receptor (GPCR). reprocell.complos.org While much of the research on MLNR signaling has focused on its role in smooth muscle contraction, the pathways within Mo cells leading to this compound release are also under investigation.

Activation of this compound receptors stimulates phospholipase C, which in turn synthesizes inositol (B14025) trisphosphate (IP₃). nih.gov This signaling cascade, often involving the Gq protein (Gq-PLC-IP₃ pathway), leads to the release of calcium from intracellular stores. nih.gov This increase in intracellular calcium is a critical trigger for the exocytosis of this compound-containing granules. nih.govnih.gov Studies on human duodenal organoids have shown that stimuli like acidification and activation of the bile acid receptor GPBAR1 lead to M-cell calcium elevation and increased electrical activity, including action potential firing, which precedes hormone secretion. nih.govcam.ac.uk

Influence of Mechanical and Chemical Stimuli on Human this compound Release

The open-type nature of Mo cells makes them highly responsive to both mechanical and chemical changes within the duodenal lumen. nih.gov

Mechanical Stimuli: An increase in luminal pressure in the duodenum can act as a mechanical stimulus for this compound release. nih.govfrontiersin.org This process is thought to be initiated by gastric, pancreatic, and biliary secretions entering the duodenum, which increases pressure and stimulates the release of serotonin (B10506) (5-HT) from enterochromaffin cells. nih.govfrontiersin.org A positive feedback loop may exist where 5-HT further stimulates duodenal pressure, which in turn enhances more 5-HT and subsequent this compound release. nih.govfrontiersin.org

Chemical Stimuli: A variety of chemical signals within the duodenum modulate this compound secretion:

Fats and Fatty Acids: Ingestion of fats and the presence of long-chain fatty acids in the duodenum are known to stimulate this compound release. nih.gov This is mediated, at least in part, by the activation of the long-chain fatty acid receptor FFA1 (also known as GPR40) on Mo cells. nih.govcam.ac.uk

Duodenal Acidification: A decrease in the pH of the duodenal lumen is a potent stimulus for this compound secretion. nih.govcam.ac.uk This effect is attributed to the activation of acid-sensing ion channels on M-cells, leading to depolarization and calcium influx. nih.gov

Bitter Tastants: Intragastric administration of bitter compounds, such as denatonium (B1200031) benzoate (B1203000) and quinine-hydrochloride, has been shown to significantly decrease plasma this compound levels in healthy individuals. researchgate.net

Conversely, the presence of digestive nutrients like glucose and amino acids in the duodenum tends to inhibit this compound release, which is consistent with the observation that feeding suppresses the cyclic release of this compound seen during the fasting state. nih.gov

Stimulus Effect on this compound Release Receptor/Mechanism
Increased Luminal PressureStimulation nih.govfrontiersin.orgMechanoreceptors, Serotonin (5-HT) release nih.govfrontiersin.org
Fats / Long-Chain Fatty AcidsStimulation nih.govcam.ac.ukFFA1 (GPR40) nih.govcam.ac.uk
MonoacylglycerolsStimulation nih.govcam.ac.ukGPR119 nih.govcam.ac.uk
Duodenal Acidification (Low pH)Stimulation nih.govcam.ac.ukAcid-Sensing Ion Channels (ASICs) nih.gov
Bitter CompoundsInhibition researchgate.netBitter taste receptors researchgate.net
Glucose / Amino AcidsInhibition nih.govNutrient sensing pathways nih.gov

Regulation by Pancreatico-Biliary Juice Components

Components of pancreatico-biliary juice play a significant role in stimulating the release of this compound. Studies have demonstrated that intraduodenal perfusion of pancreatico-biliary juice leads to a marked increase in plasma this compound levels in healthy individuals. nih.gov This effect is not accounted for by the enzyme activity, osmolarity, or pH of the juice alone, suggesting the presence of a specific, yet undefined, stimulatory factor within the secretion. nih.gov

Bile acids, a major component of bile, are key chemical stimuli. The release of bile from the gallbladder into the duodenum is causally linked to this compound secretion in humans. nih.gov This is mediated through the activation of the G-protein bile acid receptor 1 (GPBAR1, also known as TGR5) on Mo cells. nih.govcam.ac.uk Activation of GPBAR1 has been shown to cause a significant increase in this compound secretion and enhance action potential firing in these cells. nih.govcam.ac.uk

Human Motilin Receptor Mln R Biology and Pharmacology

Molecular Characterization of the Human Motilin Receptor (GPR38)

First identified as an orphan G protein-coupled receptor (GPCR) named GPR38, the this compound receptor's cDNA was cloned in 1999. wikipedia.orgsemanticscholar.org This discovery was a significant step forward in understanding its structure and function.

Gene and Protein Structure Analysis of Human MLN-R

The gene encoding the human this compound receptor is designated as MLNR (also known as GPR38 or MTLR1). wikipedia.orgontosight.ainih.gov It is located on chromosome 13. wikipedia.orgnih.gov The protein product of this gene is a member of the G-protein coupled receptor 1 family and consists of 412 amino acids. wikipedia.orgnih.gov As a multi-pass transmembrane protein, it is an important therapeutic target for disorders related to gastrointestinal hypomotility. nih.gov

Gene and Protein Details of Human this compound Receptor
Official Gene Symbol MLNR
Aliases GPR38, MTLR1
Gene Location Chromosome 13 wikipedia.orgnih.gov
Protein Structure 412 amino acids, G protein-coupled receptor (GPCR) wikipedia.org
Family Class I GPCR, structurally related to ghrelin receptor semanticscholar.orgguidetopharmacology.orgfrontiersin.org
Key Structural Features N-terminal essential for binding; C-terminal provides enzymatic protection wikipedia.org

Structural Biology of Ligand-Bound Human MLN-R Complexes

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human this compound receptor in complex with its ligands. nih.gov Researchers have reported the structures of the Gq-coupled human MLN-R bound to both its endogenous peptide ligand, this compound, and the macrolide antibiotic, erythromycin (B1671065). nih.govrcsb.org

These structural studies reveal the distinct recognition mechanisms for both types of ligands. nih.govrcsb.org The binding pocket for this compound within the receptor can be divided into two subpockets: an orthosteric subpocket located in the transmembrane domain (TMD) core and an extracellular subpocket formed by the extracellular loops and the receptor's N-terminus. nih.gov The full this compound peptide occupies both of these subpockets. nih.gov Specifically, the extreme N-terminal pentapeptide of this compound inserts itself deep into the hydrophobic orthosteric subpocket, which is a major contributor to the peptide's activity. nih.gov In contrast, the non-peptide agonist erythromycin only engages the orthosteric subpocket. nih.gov A photoaffinity labeling study also indicated that the first and second extracellular loop domains are important for the binding of this compound. frontiersin.org These findings provide a detailed framework for understanding the physiological regulation of the MLN-R and offer a basis for the rational design of drugs targeting this receptor for gastrointestinal motility disorders. nih.govrcsb.org

Human this compound Receptor Distribution and Expression Patterns

The this compound receptor is expressed in various tissues within the human gastrointestinal tract, with its location correlating with its function in regulating motility.

Differential Expression in Gastrointestinal Smooth Muscle Cells

The this compound receptor is expressed in the smooth muscle of the human colon and ileum. nih.govoup.com Studies using quantitative autoradiography have shown varying levels of this compound binding in the muscular layer across different regions of the GI tract. The highest concentration of binding sites is found in the gastroduodenal region (median of 93 fmol/g tissue). nih.govuniversiteitleiden.nl The binding is lower in the ileum (median of 8 fmol/g) and colon (median of 3 fmol/g). nih.govuniversiteitleiden.nl Immunohistochemistry has confirmed that smooth muscle in all parts of the intestine stains positive for the receptor, with the staining being strongest in the antrum and weakest in the ileum. universiteitleiden.nl While some studies suggest a weak expression in smooth muscle cells themselves, others highlight that this compound can have a direct excitatory effect on the circular smooth muscle of the human colon via a smooth-muscle this compound receptor. oup.comresearchgate.net

Expression in Enteric Neurons and Myenteric Plexus

The this compound receptor is prominently found in the nerves of the gastrointestinal wall. frontiersin.orgphysiology.org The highest concentration of human this compound receptors is located in the antrum, predominantly within the neural preparation rather than the smooth muscle membranes. physiology.orgphysiology.org Immunohistochemical studies have shown that the this compound receptor is strongly present in the myenteric plexus in all parts of the gastrointestinal tract, with staining being more intense than in the surrounding smooth muscle cells. oup.comuniversiteitleiden.nlresearchgate.net The presence of MLN-R mRNA has also been detected in the enteric neurons of the human ileum and colon. universiteitleiden.nl This neuronal expression suggests that this compound's effects on motility can be mediated through neural pathways within the enteric nervous system. frontiersin.orgphysiology.org

Presence and Potential Functional Roles in the Central Nervous System

While the primary functions of the this compound receptor (MLN-R) are associated with the gastrointestinal (GI) tract, evidence indicates its presence and potential roles within the central nervous system (CNS). taylorandfrancis.comeurofinsdiscovery.comfrontiersin.org this compound receptors have been identified in various brain regions, including the hippocampus, hypothalamus, and amygdala, suggesting their involvement in the gut-brain axis. frontiersin.org

In the CNS, this compound is thought to be involved in neurotransmission via synaptosomes. taylorandfrancis.com Research suggests that this compound may enhance GABAergic neurotransmission. mdpi.com In rabbits, this compound receptors have been found on neurons in the lateral vestibular nucleus, where they have an inhibitory effect. mdpi.com Some studies even suggest that this compound and GABA might be co-localized and released together by certain neurons, like cerebellar Purkinje cells. mdpi.com

The potential functional implications of central MLN-R activation are diverse. They are postulated to be involved in stimulating appetite, influencing mood, and affecting memory. taylorandfrancis.com For instance, this compound and its agonist, erythromycin, have been shown to increase GABAergic transmission in the basolateral amygdala, leading to decreased anxiety-like responses to stress. mdpi.com Given the evidence of structural and functional irregularities in the basolateral amygdala of individuals with depression, the activation of this compound receptors in this area presents a potential area of therapeutic interest. mdpi.com

Furthermore, this compound's ability to influence afferent signaling from the gut to the brain via the vagus nerve, and to produce central effects even with peripheral administration, highlights its role as a mediator in processes that connect gut events to changes in brain function. frontiersin.orgmdpi.com

Species-Specific Differences in Human this compound Receptor Distribution

The distribution of the this compound receptor exhibits significant variation across different species, a crucial consideration for the development of this compound-based therapeutics. physiology.orgreprocell.comguidetopharmacology.org While a functional this compound system is present in humans, pigs, dogs, rabbits, cows, cats, sheep, and horses, it is notably absent in rodents like mice, rats, and guinea pigs, which possess a pseudogene for the this compound receptor. plos.org

In humans, the highest concentration of this compound receptors is found in the antrum of the stomach. physiology.orgsemanticscholar.org This contrasts with rabbits, where this compound receptors are found in very high concentrations in the colon. semanticscholar.org In dogs, the highest expression of this compound receptor mRNA is in the duodenum. semanticscholar.orgnih.gov

The cellular localization of the receptor also differs among species. In humans and rabbits, this compound receptors are located on both smooth muscle cells and enteric nerves. physiology.orgnih.gov However, in dogs, this compound receptor immunoreactivity is observed exclusively in the enteric nervous system. semanticscholar.org

Even among species with similar physiological responses to this compound, such as dogs and humans, there are marked differences in receptor localization and expression. nih.gov For example, while both species exhibit this compound-induced phase III contractions of the migrating motor complex (MMC), the distribution of their this compound receptors differs significantly. semanticscholar.org

These species-specific variations extend to the structure of the this compound receptor itself. The chicken this compound receptor shares only 59% sequence homology with the human receptor. guidetopharmacology.org Similarly, the deduced amino acid sequences of the dog and rabbit this compound receptors are 84% and 71% identical to the human receptor, respectively. nih.gov In fish, the structure of the this compound receptor also differs from that of mammals. guidetopharmacology.org

These structural and distributional differences contribute to varied pharmacological responses to this compound analogs across species. physiology.org For instance, [Phe3,Leu13]Mot-(1–22) acts as a this compound-receptor antagonist in rabbits and humans but is a potent agonist in chickens. physiology.org The potency of this compound receptor agonists can also vary between humans and dogs. reprocell.com Such species-dependent characteristics underscore the importance of selecting appropriate animal models in preclinical research for this compound receptor-targeting drugs. reprocell.com

Human this compound Receptor Subtypes and Their Functional Specificity

Evidence for Distinct Human MLN-R Affinities and Characteristics

Evidence suggests the existence of subtypes of the human this compound receptor (MLN-R), primarily distinguished by their location on either neural or muscular tissues within the gastrointestinal tract. physiology.orgreprocell.com These subtypes exhibit different affinities for various this compound receptor agonists and antagonists. physiology.orgphysiology.org

Studies on human antrum tissue have shown that this compound receptors obtained from synaptosomes (neural preparations) and muscular plasma membranes display different affinities for certain this compound analogs. physiology.orgnih.govwikigenes.org Specifically, the affinity for Mot-(1–12) and the this compound antagonist Mot-(1–12) (CH2NH)10–11 was found to be different between neural and muscular membrane preparations, while the affinity for Mot-(1–22) was similar in both. physiology.orgphysiology.org This suggests that the this compound receptors on neural and muscular tissues are functionally, and likely structurally, different. physiology.orgphysiology.org

These findings support the concept of at least two receptor subtypes, often referred to as "n" (neural) and "m" (muscular) receptor subtypes. reprocell.com Functional studies in both humans and rabbits have also supported the presence of these muscular and neural receptor subtypes. physiology.org

Pharmacological Characterization of Human MLN-R Subtypes

The pharmacological characterization of human this compound receptor (MLN-R) subtypes further supports their distinction. The differential binding affinities of various ligands to neural and muscular receptors are a key aspect of this characterization.

As mentioned, this compound receptors from neural synaptosomes and muscular plasma membranes in the human antrum show different affinities for the this compound-receptor agonists Mot-(1–12) and Mot-(1–12) (CH2NH)10–11. physiology.orgnih.govcapes.gov.br This indicates that these subtypes can be pharmacologically differentiated.

Ligand Binding Kinetics and Receptor Affinity for Human this compound

Radioligand Binding Studies for Human this compound and Analogs

Radioligand binding studies have been instrumental in characterizing the binding kinetics and affinity of human this compound and its analogs to the this compound receptor (MLN-R). These studies typically utilize radioiodinated this compound, such as ¹²⁵I-labeled this compound, to investigate binding to tissue membranes or cells expressing the receptor. physiology.orgcapes.gov.brresearchgate.net

Competition binding experiments, where various unlabeled this compound analogs are used to displace the radiolabeled this compound, have been employed to determine the receptor affinity for these compounds. physiology.orgphysiology.org The concentration of an analog that displaces 50% of the labeled this compound is known as the IC₅₀ value, which is often expressed as the pIC₅₀ (the negative logarithm of the IC₅₀). physiology.org

Studies on human antral membranes have shown that the human this compound receptor is sensitive to the NH₂-terminal portion of the this compound molecule. physiology.orgphysiology.orgcapes.gov.br However, comparisons with rabbit receptors have revealed species-specific affinities for various this compound analogs. physiology.orgcapes.gov.br

For instance, while the affinity for Mot-(1–22), Mot-(1–19), and Mot-(1–15) is similar between human and rabbit antral nerve fractions, it is significantly lower in human fractions for shorter peptides like Mot-(1–12) and Mot-(1–9). physiology.org Similarly, the macrolide agonist erythromycin and the this compound antagonist Mot-(1–12) (CH2NH)10–11 also exhibit lower affinity for human receptors compared to rabbit receptors. physiology.org

Scatchard analysis of ¹²⁵I-motilin binding to membranes of HEK-293 cells expressing the human this compound receptor (MTL-R1A) has suggested the presence of two distinct binding sites with different affinities and capacities. researchgate.net Competition analysis for the binding of 0.2 nM ¹²⁵I-human this compound in these cells has provided IC₅₀ values for various compounds, further characterizing the receptor's binding properties. researchgate.net

A photolabile peptide analog of human this compound, [Bpa¹,Ile¹³]this compound, has also been developed for photoaffinity labeling studies. This probe binds with high affinity to the this compound receptor and has been used to identify the ligand-binding domains within the receptor. nih.gov

Interactive Data Table: Affinity of this compound Analogs for Human and Rabbit Antral this compound Receptors

Below is a table summarizing the pIC₅₀ values, representing the negative logarithm of the concentration of an analog that displaces 50% of labeled this compound, for various this compound analogs in human and rabbit antral nerve fractions.

CompoundHuman pIC₅₀ (Mean ± SEM)Rabbit pIC₅₀ (Mean ± SEM)
Mot-(1-22)9.00 ± 0.029.00 ± 0.03
Mot-(1-19)9.20 ± 0.029.01 ± 0.08
Mot-(1-15)8.74 ± 0.068.86 ± 0.05
Mot-(1-12)7.37 ± 0.038.28 ± 0.22
Mot-(1-9)3.49 ± 0.035.55 ± 0.12
Erythromycin6.09 ± 0.036.52 ± 0.04
Mot-(1-12) (CH₂NH)₁₀₋₁₁6.05 ± 0.057.67 ± 0.12

Data sourced from studies on partially purified mitochondrial fractions from human and rabbit antrum. physiology.org

Quantitative Assessment of Human this compound-Receptor Interactions

The interaction between human this compound and its receptor, a G protein-coupled receptor (GPCR), is characterized by high affinity and specificity. The binding affinity is a critical determinant of the physiological and pharmacological responses mediated by this system. Quantitative analysis of these interactions typically involves measuring the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).

Studies using Chinese hamster ovary (CHO) cells stably expressing the human this compound receptor have been instrumental in quantifying these parameters. In such a system, this compound binds with a high affinity, demonstrating a Ki value of approximately 2.3 ± 0.4 nM. researchgate.net The functional consequence of this binding is a this compound-induced increase in intracellular calcium concentration, which occurs in a dose-dependent manner with an EC50 value of 0.3 ± 0.1 nM. researchgate.net

Further research has explored various this compound analogs and other compounds to probe the receptor's pharmacological profile. For instance, the synthetic analog [Bpa1,Ile13]this compound acts as a full agonist, stimulating a rise in intracellular calcium with an EC50 of 1.5 ± 0.2 nM, although it binds with a slightly lower affinity (Ki = 12.4 ± 1.0 nM) than the natural peptide. researchgate.net In human antral smooth muscle cells, this compound binds with an IC50 of 0.7 ± 0.2 nM. genecards.org Scatchard analysis of this compound binding in human antral neural synaptosomes revealed a single binding site with a dissociation constant (Kd) of 6.45 nM. nih.govuniversiteitleiden.nl

The motilides, a class of macrolide antibiotics that mimic this compound's effects, also interact with the MLN-R. Erythromycin and the more recent azithromycin (B1666446) are notable examples. In cells expressing the human this compound receptor, erythromycin and azithromycin cause an increase in intracellular calcium with EC50 values of 0.92 µM and 2.9 µM, respectively, compared to 0.036 µM for this compound itself. mdpi.comwikipedia.orgfrontiersin.org The small molecule agonist GSK962040 exhibits a pEC50 (negative logarithm of EC50) of 7.9 at the human this compound receptor, comparable to erythromycin's pEC50 of 7.3. reprocell.comnih.gov

Conversely, specific antagonists have been developed to block this compound receptor activity. MA-2029 is a potent and selective antagonist that displaces [125I] this compound from HEK 293 cells expressing human this compound receptors with an IC50 of 4.9 nM. researchgate.net Another antagonist, RWJ-68023, inhibits this compound binding to the cloned human this compound receptor with an IC50 of 114 nM. nih.gov

The following table summarizes the quantitative interaction data for various ligands at the human this compound receptor.

CompoundReceptor Source / Cell LineParameterValueReference
Human this compoundCHO cells expressing human MLN-RKi2.3 ± 0.4 nM researchgate.net
Human this compoundCHO cells expressing human MLN-REC500.3 ± 0.1 nM researchgate.net
Human this compoundRabbit gastroduodenal receptorsIC503.1 ± 1.8 nmol/l frontiersin.org
Human this compoundHuman antral neural synaptosomesKd6.45 nM nih.govuniversiteitleiden.nl
[Bpa1,Ile13]this compoundCHO cells expressing human MLN-RKi12.4 ± 1.0 nM researchgate.net
[Bpa1,Ile13]this compoundCHO cells expressing human MLN-REC501.5 ± 0.2 nM researchgate.net
ErythromycinCHO cells expressing human MLN-REC500.92 µM mdpi.comwikipedia.orgfrontiersin.org
ErythromycinRecombinant human receptorspEC507.3 reprocell.com
AzithromycinCHO cells expressing human MLN-REC502.9 µM mdpi.comwikipedia.orgfrontiersin.org
GSK962040Recombinant human receptorspEC507.9 reprocell.comnih.gov
MA-2029 (antagonist)HEK 293 cells expressing human MLN-RIC504.9 nM researchgate.net
RWJ-68023 (antagonist)Cloned human this compound receptorIC50114 nM nih.gov
SK-896 ([Leu13]this compound-Hse)Rabbit gastroduodenal receptorsIC503.5 ± 1.5 nmol/l frontiersin.org
SK-896 ([Leu13]this compound-Hse)Rabbit gastroduodenal receptorsKi3.4 ± 1.5 nmol/l frontiersin.org

Regulation of Human this compound Receptor Expression

The expression of the human this compound receptor is a tightly controlled process, influenced by factors at the transcriptional and post-transcriptional levels, as well as by the broader physiological state of the organism.

Transcriptional and Post-Transcriptional Control of Human MLN-R Gene

The human this compound receptor gene, MLNR, is located on chromosome 13q14.2. wikipedia.orgmaayanlab.cloud Its expression is governed by a promoter region that contains binding sites for various transcription factors. Analysis of the MLNR gene promoter has identified potential binding sites for several transcription factors, including AML1a, Egr-2, FOXD3, and members of the STAT family (STAT1, STAT1alpha, STAT1beta), which suggests a complex transcriptional regulation network. genecards.org

At the post-transcriptional level, regulation can occur through mechanisms such as alternative splicing. For the this compound receptor, two splice variants have been identified, termed MTLR1A and MTLR1B, which result in different peptide products. marrvel.org This alternative splicing represents a mechanism for generating receptor diversity from a single gene, although the functional differences between these isoforms are not fully elucidated. While post-transcriptional control via microRNAs is a common mechanism for gene regulation in eukaryotes, specific miRNAs that target the MLNR gene have not been extensively documented in the available literature. uth.edu

Impact of Physiological States on Human MLN-R Expression

The expression of the this compound receptor can be dynamically modulated by different physiological and pathophysiological conditions. During fasting, plasma this compound levels are known to rise cyclically, which is associated with the migrating motor complex (MMC) that cleanses the gut. frontiersin.orgreprocell.complos.org Studies in animal models suggest that fasting can influence this compound receptor expression; for instance, in sturgeon, fasting led to an initial increase in brain AdMotilinR expression. mdpi.com In humans, hunger ratings correlate positively with plasma this compound levels during fasting. researchgate.net

In disease states, particularly inflammatory conditions of the gut, MLN-R expression can be altered. A study in patients with ulcerative colitis (UC) found a small increase in this compound receptor binding in the colonic smooth muscle compared to controls. universiteitleiden.nl Conversely, in a rabbit model of colitis, this compound receptor density was found to be decreased. universiteitleiden.nl These findings suggest that inflammation can directly or indirectly modulate receptor expression, potentially affecting gut motility.

Furthermore, prolonged exposure to this compound receptor agonists can lead to receptor down-regulation, a phenomenon known as tachyphylaxis. This has been observed with the long-term use of the motilide antibiotic erythromycin. reprocell.com In vitro studies have shown that this compound receptors are rapidly internalized following exposure to agonists, leading to a reduced contractile response upon subsequent stimulation. researchgate.net This agonist-induced down-regulation is a critical consideration for the development of therapeutic agents targeting the this compound receptor for chronic conditions. reprocell.com

Cellular and Subcellular Mechanisms of Human Motilin Action

Human Motilin Receptor G Protein Coupling and Activation

The binding of this compound to its receptor triggers a conformational change in the receptor, enabling it to interact with and activate specific heterotrimeric G proteins. This interaction is the first step in transducing the extracellular signal of this compound into an intracellular response.

Selective Coupling to Gq and G13 Protein Subunits

Research has demonstrated that the human this compound receptor selectively couples to members of the Gq and G13 families of G protein alpha subunits. physiology.orgcapes.gov.br Upon activation by the this compound-bound receptor, these G proteins dissociate into their respective α subunits (Gαq and Gα13) and βγ subunits. This selective coupling is a critical determinant of the downstream signaling pathways that are activated. Vasoconstrictor hormones and autacoids that act through GPCRs utilize the Gq-11 and G12-13 subclasses for their effects. oup.com While the Gq-11 protein pathway leads to the mobilization of calcium ions and activation of protein kinase C, the G12-13 protein pathway activates the Rho pathway. oup.com

Role of G Protein-Coupled Receptor Kinase (GRK) in Receptor Internalization

Following agonist binding and G protein activation, the this compound receptor undergoes a process of desensitization and internalization, which is crucial for regulating the duration and intensity of the signal. This process is initiated by G protein-coupled receptor kinases (GRKs). nih.gov Specifically, GRK2 has been identified as playing a key role in the rapid internalization of the this compound receptor. physiology.orgresearchgate.net GRKs phosphorylate the intracellular domains of the activated receptor, which then promotes the binding of β-arrestin. nih.govoup.comacs.org The β-arrestin-receptor complex is then targeted for internalization via clathrin-coated pits. nih.govacs.org This internalization effectively removes the receptor from the cell surface, preventing further stimulation by this compound and leading to signal termination.

Intracellular Signal Transduction Pathways Activated by Human this compound

The activation of Gq and G13 proteins by the this compound receptor initiates distinct intracellular signaling cascades that ultimately lead to the physiological effects of this compound, such as smooth muscle contraction.

Phospholipase C (PLC) Activation and Phosphoinositide Hydrolysis

The activated Gαq subunit directly stimulates the enzyme phospholipase C (PLC). physiology.orgcapes.gov.brnih.gov PLC is a key enzyme in phosphoinositide signaling, and its activation leads to the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). mdpi.comresearchgate.netscientificarchives.comguidetopharmacology.orgnih.gov This enzymatic reaction is a pivotal step that generates two important second messengers.

Generation of Inositol (B14025) 1,4,5-Trisphosphate (IP3) and Diacylglycerol (DAG)

The hydrolysis of PIP2 by PLC results in the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). physiology.orgmdpi.comresearchgate.netscientificarchives.com IP3 is a small, water-soluble molecule that diffuses into the cytoplasm, while DAG remains embedded in the plasma membrane. scientificarchives.com Both of these molecules act as second messengers, propagating and amplifying the initial signal from this compound. The canonical Gαq protein activates the phospholipase C (PLC)-inositol 1,4,5-triphosphate (IP3)-diacylglycerol (DAG) pathway, which results in an increase in intracellular calcium. researchgate.net

Regulation of Intracellular Calcium Dynamics by Human this compound

A primary consequence of this compound receptor activation is a significant increase in the concentration of intracellular free calcium ([Ca2+]i). This elevation in calcium is a critical trigger for many cellular responses, including muscle contraction.

This compound has been shown to dose-dependently increase the [Ca2+]i in antral smooth muscle cells. nih.gov The generation of IP3 plays a central role in this process. IP3 binds to and opens IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER), the cell's primary intracellular calcium store. mdpi.comresearchgate.netfrontiersin.org This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and transient increase in [Ca2+]i. frontiersin.orgthno.orgtaylorandfrancis.com

Mechanisms of Cytosolic Free Calcium Increase (Ca2+ Influx and Release)

The binding of this compound to its receptor selectively activates Gq and G13 proteins. physiology.orgnih.gov The activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govphysiology.orgfrontiersin.org

IP3 diffuses through the cytoplasm and binds to its receptors on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. frontiersin.orgsigmaaldrich.com This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid and transient increase in cytosolic free calcium concentration ([Ca2+]i). physiology.orgnih.gov This initial phase of calcium increase is crucial for initiating muscle contraction. physiology.org

Role of IP3 Receptors and Ryanodine Receptors in Ca2+ Release

The primary mechanism for this compound-induced Ca2+ release from intracellular stores is through the activation of inositol 1,4,5-trisphosphate receptors (IP3Rs). physiology.orgfrontiersin.orgnih.gov IP3Rs are ligand-gated Ca2+ channels located on the endoplasmic reticulum membrane. sigmaaldrich.comebi.ac.uk The binding of IP3, generated by PLC activation, opens these channels, allowing the efflux of Ca2+ into the cytoplasm. physiology.orgebi.ac.uk

Table 1: Key Receptors in this compound-Induced Calcium Release

Receptor Location Primary Activator Role in this compound Signaling
This compound Receptor (MLNR) Plasma membrane of smooth muscle cells Human this compound Initiates the signaling cascade by activating Gq/G13 proteins. physiology.orgnih.gov
IP3 Receptor (IP3R) Endoplasmic Reticulum Membrane Inositol 1,4,5-trisphosphate (IP3) Mediates the primary release of Ca2+ from intracellular stores. physiology.orgfrontiersin.orgnih.gov
Ryanodine Receptor (RyR) Endoplasmic/Sarcoplasmic Reticulum Membrane Calcium (Ca2+) Potentially amplifies the Ca2+ signal through calcium-induced calcium release. sigmaaldrich.comnih.gov

Downstream Signaling Cascades and Protein Phosphorylation

The increase in cytosolic Ca2+ and the generation of other second messengers like DAG activate a series of downstream signaling cascades that ultimately lead to the phosphorylation of key contractile proteins.

Myosin Light-Chain (MLC) Phosphorylation and Myosin Light-Chain Kinase (MLCK) Activity

The primary event leading to smooth muscle contraction is the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). ecronicon.netjnmjournal.org This phosphorylation is catalyzed by myosin light-chain kinase (MLCK). nih.govabcam.com The initial, transient increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex. jnmjournal.org This complex then binds to and activates MLCK. nih.govabcam.com Activated MLCK phosphorylates MLC20 at Serine-19, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and muscle contraction. ecronicon.netjnmjournal.org The initial, Ca2+-dependent contraction and MLC20 phosphorylation are inhibited by MLCK inhibitors, confirming the central role of this enzyme in the early phase of this compound's action. physiology.orgnih.gov

RhoA-Dependent Pathways and Rho Kinase Activation

The sustained phase of this compound-induced contraction is mediated by pathways that increase the calcium sensitivity of the contractile machinery, primarily through the inhibition of myosin light-chain phosphatase (MLCP). ecronicon.net This is largely regulated by the small GTPase RhoA and its downstream effector, Rho kinase. physiology.orgnih.gov this compound receptor activation, through both Gq and G13 proteins, leads to the activation of RhoA. physiology.orgecronicon.net Activated RhoA, in turn, activates Rho kinase. physiology.orgsemanticscholar.org This pathway is not involved in the initial peak contraction but is crucial for the sustained contractile response. physiology.orgnih.gov

Protein Kinase C (PKC) Involvement in Sustained Responses

Protein Kinase C (PKC) is another key enzyme involved in the sustained phase of this compound-induced contraction. physiology.orgnih.gov The diacylglycerol (DAG) produced from PIP2 hydrolysis, alongside the increased cytosolic Ca2+, activates PKC. physiology.org Specifically, certain PKC isozymes are implicated in mediating the sustained contraction. physiology.org PKC contributes to the sustained response by phosphorylating specific target proteins that lead to the inhibition of MLCP. physiology.orgecronicon.net The use of PKC inhibitors has been shown to abolish the sustained, but not the initial, phase of contraction, highlighting its role in the later stages of this compound signaling. physiology.orgnih.govphysiology.org

Phosphorylation of MLC Phosphatase Inhibitors (CPI-17, MYPT1)

The sustained contraction induced by this compound is achieved by inhibiting myosin light-chain phosphatase (MLCP), the enzyme that dephosphorylates MLC20 and promotes muscle relaxation. jnmjournal.org This inhibition is accomplished through the phosphorylation of two key MLCP inhibitory proteins: CPI-17 and MYPT1. physiology.orgnih.govecronicon.net

CPI-17 (PKC-potentiated phosphatase inhibitor protein of 17 kDa): Protein Kinase C (PKC), activated during the signaling cascade, phosphorylates CPI-17 at Threonine-38. ecronicon.netjnmjournal.org Phosphorylated CPI-17 is a potent inhibitor of MLCP. ecronicon.netjnmjournal.org

MYPT1 (Myosin phosphatase target subunit 1): Rho kinase, activated by the RhoA pathway, directly phosphorylates MYPT1, the regulatory subunit of MLCP. physiology.orgecronicon.netjnmjournal.org This phosphorylation also leads to the inhibition of MLCP activity. jnmjournal.org

Therefore, this compound employs a dual, RhoA-dependent mechanism to inhibit MLCP. physiology.orgecronicon.net The concurrent phosphorylation of CPI-17 by PKC and MYPT1 by Rho kinase ensures a sustained inhibition of MLCP, leading to a higher level of MLC20 phosphorylation and, consequently, sustained muscle contraction, even as cytosolic Ca2+ levels may begin to decline. physiology.orgnih.govecronicon.net

Table 2: Key Proteins in this compound's Downstream Signaling

Protein Activating Signal Primary Function Role in Contraction
Myosin Light-Chain Kinase (MLCK) Ca2+/Calmodulin complex Phosphorylates MLC20 Initiates contraction. physiology.orgnih.govnih.gov
RhoA Gq and G13 protein activation Activates Rho kinase Key to sustained contraction. physiology.orgecronicon.net
Rho Kinase Activated RhoA Phosphorylates MYPT1 Inhibits MLCP for sustained contraction. physiology.orgnih.govecronicon.net
Protein Kinase C (PKC) Diacylglycerol (DAG) and Ca2+ Phosphorylates CPI-17 Inhibits MLCP for sustained contraction. physiology.orgnih.govecronicon.netphysiology.org
CPI-17 Phosphorylation by PKC Inhibits MLCP Sustains MLC20 phosphorylation. physiology.orgecronicon.netjnmjournal.org
MYPT1 Phosphorylation by Rho Kinase Inhibits MLCP Sustains MLC20 phosphorylation. physiology.orgecronicon.netjnmjournal.org

Table 3: Compound Names Mentioned

Compound Name
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)
Myosin Light-Chain (MLC)
Myosin Light-Chain Kinase (MLCK)
RhoA
Rho Kinase
Protein Kinase C (PKC)
Myosin Light-Chain Phosphatase (MLCP)
CPI-17
MYPT1
Calmodulin
Phospholipase C (PLC)
Phosphatidylinositol 4,5-bisphosphate (PIP2)

Interactions with Other Intracellular Signaling Systems

The intracellular signaling cascade initiated by the binding of human this compound to its receptor, the this compound receptor (MLNR), is not an isolated event. It engages in significant crosstalk with a variety of other intracellular signaling systems. This interplay is crucial for modulating the ultimate physiological response, leading to fine-tuned and context-dependent cellular actions. The primary this compound pathway, which proceeds through the Gαq/11 protein, phospholipase C (PLC), and subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), serves as a nodal point for these interactions. This leads to an increase in intracellular calcium ([Ca2+]i), which is a key trigger for many of this compound's effects, but the signaling does not stop there. plos.orgnih.govnih.gov The this compound signal is further integrated with other pathways, including the nitric oxide system, cholinergic signaling, and pathways involving Rho kinase, to produce a coordinated cellular response.

Crosstalk with the Nitric Oxide (NO) Signaling Pathway

A significant interaction occurs between the this compound signaling cascade and the nitric oxide (NO) pathway, particularly in the vascular endothelium. nih.govnih.gov In endothelial cells of the canine left gastric artery, this compound induces vasorelaxation, a process that is dependent on the integrity of the endothelium. nih.gov The binding of this compound to its receptor on these cells activates the G protein-PLC-IP3 signal transduction pathway, leading to an increase in intracellular calcium. nih.govnih.gov This elevation in calcium stimulates endothelial nitric oxide synthase (eNOS) to produce NO. nih.gov

NO, a gaseous signaling molecule, then diffuses to the adjacent vascular smooth muscle cells. researchgate.netfrontiersin.org In these cells, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govnih.gov The increased cGMP levels ultimately lead to smooth muscle relaxation and vasodilation. nih.gov This entire cascade, from this compound receptor activation to vasorelaxation, demonstrates a clear and functional interaction between the PLC/Ca2+ system and the NOS/NO/cGMP pathway. nih.gov

Studies using various inhibitors have confirmed the components of this interactive pathway. The process is blocked by antagonists of the G-protein, PLC, and IP3 receptors, confirming the initial steps. nih.govresearchgate.net Furthermore, inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC) completely abolish the this compound-induced vasodilation and the associated production of NO and cGMP, cementing the crucial role of this crosstalk. nih.govnih.govresearchgate.net Interestingly, inhibitors of protein kinase A (PKA) and protein kinase C (PKC) did not affect this specific vasorelaxation response, suggesting the interaction is independent of these kinases in this context. nih.govresearchgate.net

Table 1: Effect of Inhibitors on this compound-Induced Left Gastric Artery (LGA) Relaxation and Signal Transduction

Inhibitor Target Effect on this compound-Induced LGA Relaxation Effect on NO/cGMP Production Reference
GM-109 This compound Receptor (MLNR) Significant inhibition Significant inhibition nih.gov
N-ethylmaleimide (NEM) G-proteins Partial to complete block Not reported nih.gov
U73122 Phospholipase C (PLC) Partial to complete block Not reported nih.gov
2-APB Inositol trisphosphate (IP3) receptor Partial to complete block Not reported nih.gov
L-NAME Nitric Oxide Synthase (NOS) Complete abolishment Complete abolishment nih.gov
ODQ Soluble Guanylyl Cyclase (sGC) Complete abolishment Not applicable nih.gov
Chelerythrine Protein Kinase C (PKC) No effect Not reported nih.gov

| H89 | Protein Kinase A (PKA) | No effect | Not reported | nih.gov |

Interaction with Cholinergic Signaling

The interplay between this compound and the cholinergic nervous system is complex and has been a subject of extensive research. Evidence suggests that this compound can induce gastrointestinal motor responses through both direct action on smooth muscle cells and by modulating cholinergic pathways. plos.orgplos.org In some preparations from humans and rabbits, low concentrations of this compound were found to facilitate cholinergic contraction, while higher concentrations directly stimulated muscle contraction. plos.org This suggests a modulatory role where this compound can enhance the efficacy of acetylcholine (B1216132), the primary neurotransmitter of the cholinergic system.

However, other studies have shown that the contractile response to this compound or its agonists can be unaffected by the muscarinic receptor antagonist atropine (B194438) or the neurotoxin tetrodotoxin (B1210768), indicating a direct action on smooth muscle that is independent of cholinergic nerve activity. plos.orgplos.org Furthermore, immunohistochemical studies in human this compound receptor-expressing transgenic mice did not show colocalization of the this compound receptor with a marker for cholinergic neurons in the myenteric plexus. plos.org This suggests that in some models, this compound's interaction with the cholinergic system may be indirect or that this compound acts predominantly on the smooth muscle itself. plos.org The this compound-induced increase in intracellular Ca2+ is dependent on influx from the extracellular space, which contrasts with acetylcholine's mechanism of releasing Ca2+ from intracellular stores. plos.orgplos.org

Interaction with the RhoA/Rho Kinase Pathway

While the initial, transient phase of this compound-induced smooth muscle contraction is primarily dependent on the PLC/IP3/Ca2+ pathway and subsequent activation of myosin light chain (MLC) kinase, the sustained phase of contraction involves interaction with the RhoA/Rho kinase signaling system. nih.govphysiology.org this compound receptor activation leads to the stimulation of the G protein Gα13 in addition to Gαq. nih.gov This activates the small GTPase RhoA.

Activated RhoA, in turn, stimulates Rho kinase. Rho kinase contributes to the sustained contraction by inhibiting MLC phosphatase. nih.govphysiology.org It does this through the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1). physiology.org Simultaneously, the DAG produced from PLC activation stimulates Protein Kinase C (PKC), which also contributes to MLC phosphatase inhibition by phosphorylating another inhibitory protein, CPI-17. nih.govphysiology.org This dual, parallel inhibition of MLC phosphatase sensitizes the contractile apparatus to Ca2+, ensuring that the smooth muscle remains in a contracted state even after the initial Ca2+ peak has subsided. This demonstrates a sophisticated interaction between the Gαq/PLC and Gα13/RhoA pathways to control both the initiation and maintenance of muscle contraction. nih.gov

Crosstalk with Other Endocrine and Metabolic Pathways

Emerging evidence suggests that this compound's signaling network extends to metabolic regulation, indicating crosstalk with pathways traditionally associated with energy homeostasis.

Ghrelin System: The this compound receptor shares significant sequence homology (52%) with the ghrelin receptor. plos.org This structural similarity hints at a potential for interaction between these two gut hormone systems, which both play roles in regulating gastrointestinal motility and energy balance. plos.orgnih.gov

PI 3-Kinase Pathway: In adipocytes, this compound has been shown to exert adipogenic effects, including increasing the uptake of glucose and fatty acids. physiology.org These effects were prevented by wortmannin, an inhibitor of phosphoinositide 3-kinase (PI 3-kinase), indicating that this compound's action in fat cells is mediated, at least in part, through crosstalk with the PI 3-kinase signaling pathway. physiology.org This interaction points to a role for this compound beyond gut motility, involving it in the regulation of adipose tissue metabolism. physiology.org

Serotonin (B10506) (5-HT) System: In the duodenum, this compound is proposed to stimulate the release of serotonin (5-HT) from enterochromaffin (EC) cells. researchgate.net The released 5-HT can then activate 5-HT3 receptors on vagal afferent nerves, initiating a vago-vagal reflex that contributes to the generation of gastric phase III contractions of the migrating motor complex (MMC). researchgate.net This represents an interaction where this compound signaling in one cell type (enteroendocrine) triggers a separate signaling system (serotonergic) in another (neuronal) to coordinate a complex physiological process. researchgate.net

Table 2: Summary of Human this compound's Interactions with Other Signaling Systems

Interacting System Key Mediators Cellular Context Functional Outcome Reference
Nitric Oxide (NO) Signaling eNOS, sGC, cGMP Vascular Endothelium Vasorelaxation nih.govnih.gov
Cholinergic Signaling Acetylcholine Receptors GI Myenteric Plexus & Smooth Muscle Modulation of contractility plos.orgplos.org
RhoA/Rho Kinase Pathway Gα13, RhoA, Rho Kinase, MYPT1, CPI-17 GI Smooth Muscle Sustained muscle contraction nih.govphysiology.org
PI 3-Kinase Pathway PI 3-Kinase Adipocytes Adipogenesis, Glucose/Fatty Acid Uptake physiology.org

| Serotonin (5-HT) System | 5-HT, 5-HT3 Receptors | Duodenal EC Cells, Vagal Nerves | Initiation of Gastric MMC | researchgate.net |

Regulation of Human Motilin Secretion Dynamics

Influence of Luminal Factors and Digestive Juices on Human Motilin Release

Effects of Gastric Acid and Bile

Gastric Acid (Duodenal Acidification): Duodenal acidification serves as a significant stimulus for this compound release in vivo. Studies utilizing human duodenal organoids have demonstrated that acidification to pH 5.0 potently elevates M-cell calcium levels and electrical activity. This acidic environment leads to a modest, yet notable, increase in this compound release, specifically a 1.6-fold induction nih.govwikipedia.orgfishersci.selabsolu.canih.gov. This effect is primarily mediated by acid-sensing ion channels (ASICs) located on this compound-expressing M-cells nih.govwikipedia.orgfishersci.selabsolu.canih.gov. In the interdigestive state, luminal acidification plays an important role in regulating this compound release from the duodenal mucosa wikidata.org. While both duodenal acidification and alkalinization have been reported to stimulate this compound release and induce gastrointestinal contractions, the precise mechanisms by which opposing pH changes lead to similar gastric contractions via this compound release are still under investigation rsc.org. It is also noted that at low pH, this compound can inhibit gastric motor activity, whereas at high pH, it exhibits a stimulatory effect researchgate.net.

Bile: Bile and its components, particularly bile acids, are potent stimulators of human this compound secretion. The release of bile from the gallbladder into the duodenum has been causally linked to this compound secretion in humans nih.gov. Research indicates that the activation of the G-protein bile acid receptor GPBAR1 (also known as TGR5), which is highly expressed in M-cells, significantly stimulates this compound secretion, leading to a 3.4-fold increase nih.govwikipedia.orgfishersci.selabsolu.canih.gov. Specific bile acids, such as taurocholate, have been shown to stimulate this compound release from perifused duodenal tissue in vitro nih.gov. Furthermore, biliary output in the duodenum is consistently associated with a significant rise in plasma this compound concentration, contributing to the well-known fluctuations of plasma this compound during fasting ctdbase.org. Interestingly, acute intraduodenal bile salt depletion has also been associated with high plasma this compound levels nih.gov.

Table 1: Influence of Luminal Factors on Human this compound Secretion

Luminal FactorReceptor/MechanismFold Increase in this compound Secretion (In vitro)Reference
Bile Acid (GPBAR1 activation)GPBAR1 (TGR5)3.4-fold nih.govwikipedia.orgfishersci.selabsolu.canih.gov
Acidification (pH 5.0)Acid-sensing ion channels (ASICs)1.6-fold nih.govwikipedia.orgfishersci.selabsolu.canih.gov

Modulation by Pancreatic Enzymes and Biliary Components

The interplay between pancreatic enzymes, biliary components, and this compound release is integral to the coordination of gastrointestinal motility, particularly the interdigestive MMC.

Pancreatic Enzymes: Intraduodenal perfusion of pancreatic-biliary juice has been shown to induce the release of this compound, often mimicking the increase observed during phase III of the interdigestive gastrointestinal motor migrating complex fishersci.caresearchgate.net. Studies have demonstrated a rapid increase in plasma this compound levels following the intraduodenal infusion of pancreatic enzymes, such as pancreatin (B1164899) fishersci.ca. While pancreatic enzymes, particularly those with proteolytic activity (as opposed to amylase and lipase), are known to influence the release of various gastrointestinal hormones, including this compound, the specific factor within pancreatico-biliary juice responsible for stimulating this compound release remains undefined researchgate.netguidetoimmunopharmacology.org. Neither enzyme activity, osmolarity, nor pH fully accounted for the observed this compound response to pancreatico-biliary juice researchgate.net. In individuals with exocrine pancreatic insufficiency, the this compound response to cholecystokinin (B1591339) octapeptide (CCK-8) stimulation may be impaired; however, the infusion of pancreatico-biliary juice from healthy subjects can still elicit a rise in plasma this compound, suggesting the presence of a stimulatory factor independent of the patient's own pancreatic enzyme production researchgate.net. The interdigestive secretion in humans is cyclic, aligning with the MMC pattern, where bursts of motor activity and pancreatic enzyme secretion are temporally associated with phases II and III in the duodenum uwm.edu.pl.

Table 2: Effects of Pancreatico-Biliary Juice on Plasma this compound Levels

Broader Physiological and Regulatory Roles of Human Motilin

Regulation of Gastric Emptying and Intestinal Transit Mechanisms

Often referred to as the "housekeeper of the gut," motilin is a key regulator of the Migrating Motor Complex (MMC), a distinct pattern of electrochemical activity observed in gastrointestinal smooth muscle during the period between meals. wikipedia.orgnih.gov This cyclical activity is essential for clearing the stomach and small intestine of residual food, cellular debris, and bacteria, thereby preparing the gut for the next meal. wikipedia.org

This compound is released in a cyclical pattern into the bloodstream during the fasted state, typically at intervals of 90 to 120 minutes. nih.govgastrores.org This surge in plasma this compound initiates Phase III of the MMC, which is characterized by strong, propagating peristaltic contractions that begin in the gastric antrum and move through the small intestine. nih.govgastrores.org These powerful contractions effectively accelerate gastric emptying and intestinal transit of undigested contents into the large intestine. wikipedia.orgnih.gov

The mechanism of action involves this compound binding to its specific G protein-coupled receptors located on enteric neurons, smooth muscle cells, and vagal afferents. nih.gov This binding triggers a signaling cascade that results in the contraction of gastrointestinal smooth muscle. nih.gov

Table 1: Phases of the Migrating Motor Complex (MMC) and the Role of this compound

PhaseDescriptionRole of this compound
Phase I A period of motor quiescence with minimal contractile activity.Low plasma levels.
Phase II Characterized by intermittent, irregular, and non-propagating contractions.Plasma levels begin to rise.
Phase III A short period of intense, rhythmic, and propagating contractions.Peak plasma levels initiate and maintain this phase. nih.govgastrores.org
Phase IV A brief transition phase back to the quiescence of Phase I.Plasma levels decline.

Stimulation of Exocrine and Endocrine Secretions

This compound's regulatory functions extend to the stimulation of various secretions within the gastrointestinal tract and the pancreas.

This compound directly stimulates the chief cells in the gastric mucosa to release pepsinogen, the inactive precursor to the digestive enzyme pepsin. nih.govgastrores.org Research using isolated chief cells from the guinea pig stomach has demonstrated that this stimulation is a direct effect and not mediated by other neurotransmitters. nih.gov The stimulatory effect of this compound on pepsinogen secretion is dose-dependent, with significant effects observed at concentrations as low as 1 pmol/L and maximal stimulation at 100 pmol/L. nih.gov

Human this compound also influences the endocrine functions of the pancreas by stimulating the release of both pancreatic polypeptide and somatostatin (B550006). wikipedia.orgnih.govechelon-inc.com Pancreatic polypeptide is secreted by the PP cells of the pancreatic islets, and its release is also triggered by fasting and protein-rich meals. wikipedia.orgbritannica.com It plays a role in regulating pancreatic and gastrointestinal secretions. wikipedia.org Somatostatin, secreted by the delta cells of the pancreas and other parts of the gut, acts as a potent inhibitor of a wide range of hormones, including gastrin, insulin (B600854), and cholecystokinin (B1591339), and also suppresses gastric and intestinal motility. gastrores.orgbritannica.com

This compound has been shown to stimulate the release of insulin from the pancreatic islets. nih.govresearchgate.net Studies in canine models have revealed that plasma insulin levels fluctuate in concert with this compound levels and the phases of the MMC during the interdigestive state. physiology.org The administration of exogenous this compound was found to dose-dependently increase insulin secretion. physiology.org This effect appears to be indirect, mediated through the vagus nerve via cholinergic muscarinic pathways, as the response is abolished by vagotomy or the administration of drugs that block this pathway. physiology.orgphysiology.org Direct application of this compound to isolated pancreatic islets did not stimulate insulin release, further supporting an indirect mechanism of action. physiology.orgphysiology.org

Table 2: Summary of this compound-Stimulated Secretions

Secreted SubstanceSecreting Cell/OrganPrimary Function of Secretion
Pepsinogen Gastric Chief CellsPrecursor to pepsin, an enzyme that digests proteins. nih.govgastrores.org
Pancreatic Polypeptide Pancreatic PP CellsRegulates pancreatic and gastrointestinal secretions. wikipedia.org
Somatostatin Pancreatic Delta CellsInhibits the release of numerous hormones and gastrointestinal function. gastrores.orgbritannica.com
Insulin Pancreatic Beta CellsRegulates blood glucose levels. dovepress.com

Impact on Gallbladder Contraction and Bile Discharge

This compound plays a significant role in interdigestive gallbladder motility. researchgate.netuni.lu It induces contractions of the gallbladder, leading to the discharge of bile into the duodenum. gastrores.orguni.lu This action is coordinated with the MMC, ensuring that bile is available to aid in the digestion of the subsequent meal. psu.edu

Human studies have confirmed that the administration of exogenous this compound leads to a significant reduction in fasting gallbladder volume. nih.govnih.gov The degree of gallbladder emptying induced by this compound is similar to that observed naturally just before the onset of Phase III of the MMC in the stomach. nih.gov Research has also shown that MMC cycles that originate in the antrum of the stomach are associated with higher this compound levels and more significant and prolonged gallbladder emptying compared to cycles that begin in the duodenum. psu.edu

Integration within the Brain-Gut Axis

The influence of this compound extends to the central nervous system, highlighting its role as a key signaling molecule in the brain-gut axis. nih.gov this compound receptors are not only present in the gastrointestinal tract but have also been identified in various regions of the brain, including the hippocampus, hypothalamus, and cerebellum. mdpi.comfrontiersin.org

This compound can modulate neural signaling from the gut to the brain, primarily through its action on vagal afferent nerves. mdpi.comsemanticscholar.org The presence of this compound receptors on the vagus nerve suggests a mechanism by which this compound can influence central processes. semanticscholar.org This communication is bidirectional, as the vagus nerve also plays a role in regulating this compound's effects on gastric motility. frontiersin.org The interaction between this compound and the brain-pancreas axis further suggests that this compound may have orexigenic (appetite-stimulating) properties, linking gut motility with hunger signals in the brain. nih.gov

Interactions with Vagal Nerve Activation and Reflex Pathways

A significant aspect of this compound's function involves its intricate relationship with the vagus nerve, a key component of the parasympathetic nervous system that regulates various bodily functions, including digestion. frontiersin.orgmdpi.com this compound receptors are located on the vagus nerve, and this compound can influence afferent signaling from the gut to the brain through this pathway. mdpi.com

The release of this compound itself appears to be regulated by both vagal and non-vagal cholinergic pathways. frontiersin.orgnih.gov Stimulation of the vagus nerve can increase plasma this compound levels. frontiersin.orgnih.govjnmjournal.org

This compound-induced gastric contractions are mediated, in part, through the activation of vago-vagal reflex pathways. frontiersin.orgresearchgate.net This process often involves the release of other signaling molecules, such as serotonin (B10506) (5-HT). frontiersin.orgresearchgate.net this compound stimulates the release of 5-HT from enteric neurons and potentially enterochromaffin cells in the gut mucosa. frontiersin.orgresearchgate.net This released 5-HT then activates 5-HT3 receptors on vagal afferent terminals, sending signals to the brainstem. frontiersin.orgjnmjournal.org The brainstem, in turn, activates vagal efferent pathways that stimulate neurons in the myenteric plexus to cause gastric contractions. frontiersin.orgjnmjournal.orgresearchgate.net The involvement of the vagus nerve is particularly prominent in the stomach. frontiersin.org

Interestingly, the dose of this compound may determine the pathway of action. Low, physiological concentrations of this compound are thought to stimulate GI motility primarily through the activation of 5-HT3 receptors on the vagus nerve and the subsequent vagal reflex pathway. frontiersin.org In contrast, higher doses may directly activate enteric cholinergic nerves, independent of the vagus nerve. frontiersin.org

Role in Appetite Regulation and Hunger Signaling

Emerging evidence strongly suggests that this compound plays a crucial role in regulating appetite and signaling hunger. researchgate.netkuleuven.benih.gov This function is closely tied to its role in stimulating gastric motility during the fasting state. physiology.org

This compound-Induced Gastric Contractions and Hunger Sensation

During fasting, the gastrointestinal tract exhibits a cyclical pattern of motor activity known as the migrating motor complex (MMC). nih.govnih.gov The MMC consists of four phases, with Phase III being characterized by intense, rhythmic contractions. nih.gov this compound is a key regulator of the gastric Phase III of the MMC in humans. frontiersin.orgnih.gov

Crucially, these this compound-induced gastric Phase III contractions are directly linked to the sensation of hunger. physiology.orgnih.govoup.com Studies in healthy individuals have shown that hunger ratings are significantly higher during gastric Phase III contractions compared to other phases of the MMC. nih.gov Furthermore, plasma this compound levels correlate significantly with hunger ratings. nih.gov

The administration of this compound or its agonist, erythromycin (B1671065), can induce a premature gastric Phase III and a corresponding increase in hunger scores. nih.gov Conversely, in individuals with an unexplained loss of appetite, gastric Phase III contractions may be absent, and hunger ratings are lower. nih.gov This evidence collectively points to the this compound-induced gastric Phase III as a key hunger signal from the gut to the brain in humans. nih.govnih.govresearchgate.net

Neural Pathways Linking this compound to Central Appetite Centers

The hunger signals generated by this compound-induced gastric activity are transmitted to the brain through neural pathways, primarily involving the gut-brain axis. nih.gov While this compound itself is a peptide and may not readily cross the blood-brain barrier, it influences central appetite centers through several mechanisms. frontiersin.org

One major pathway is the vagus nerve. jnmjournal.org Sensory information from the gut, stimulated by this compound and the resulting gastric contractions, is conveyed via vagal afferents to the nucleus of the solitary tract (NTS) in the brainstem. jnmjournal.orgjnmjournal.org From the NTS, these signals are integrated and relayed to higher brain centers involved in appetite control, such as the hypothalamus. jnmjournal.orgnih.gov

The hypothalamus, particularly the arcuate nucleus (ARC), is a critical hub for appetite regulation. nih.govmdpi.com The ARC contains neurons that produce orexigenic (appetite-stimulating) neuropeptides, such as neuropeptide Y (NPY) and agouti-related protein (AgRP), and anorexigenic (appetite-suppressing) neuropeptides, like pro-opiomelanocortin (POMC). nih.gov Signals originating from the gut via the vagus nerve can modulate the activity of these hypothalamic neurons to influence the sensation of hunger. jnmjournal.org

Furthermore, the administration of the this compound agonist erythromycin has been shown to activate brain regions involved in both the homeostatic and hedonic control of appetite and food intake, and these activations correlate with hunger ratings. nih.gov This suggests that this compound's influence extends to brain areas that process the rewarding aspects of food.

Interactions with Energy Metabolism and Adipose Tissue Biology

Beyond its well-established role in gastrointestinal motility and its emerging role in appetite regulation, recent research has uncovered a novel function for this compound in the regulation of energy metabolism and adipose tissue biology. physiology.orgphysiology.org

Adipogenic Effects and Expression of Adipogenic Genes

Studies have demonstrated that this compound can directly influence adipocytes (fat cells), promoting their proliferation and differentiation—a process known as adipogenesis. physiology.orgnih.gov This suggests that this compound may play a role in energy storage. nih.gov

In both 3T3-L1 adipocytes (a cell line used for studying adipogenesis) and primary rat adipocytes, this compound has been shown to have an adipogenic effect. physiology.orgnih.gov Treatment with this compound leads to an increase in the expression of key adipogenic genes, including: physiology.orgnih.gov

Peroxisome proliferator-activated receptor-γ (PPARγ): A master regulator of adipocyte differentiation. physiology.orgnih.gov

CCAAT/enhancer-binding protein α (C/EBPα) and β (C/EBPβ): Transcription factors crucial for adipogenesis. physiology.orgnih.gov

The table below summarizes the effect of this compound on the expression of these adipogenic genes in mature 3T3-L1 adipocytes.

GeneEffect of this compound Treatment
PPARγUpregulation (148 ± 8%) nih.gov
C/EBPαUpregulation (142 ± 17%) nih.gov
C/EBPβIncreased Expression nih.gov

Furthermore, this compound has been found to stimulate the uptake of glucose and fatty acids by adipocytes and increase the incorporation of fatty acids into lipids, while decreasing the net release of fatty acids. physiology.orgnih.gov This indicates that this compound promotes lipid storage in fat cells. nih.gov Interestingly, while promoting adipogenesis, this compound has been observed to reduce the expression and secretion of adiponectin, a hormone produced by fat cells that is associated with increased insulin sensitivity. physiology.orgnih.gov

The table below details the effects of this compound on various adipocyte functions.

FunctionEffect of this compound
Preadipocyte ProliferationStimulated nih.gov
LipogenesisIncreased nih.gov
Fatty Acid Uptake/IncorporationIncreased nih.gov
Glucose UptakeIncreased nih.gov
Net Fatty Acid ReleaseDecreased nih.gov
Adiponectin mRNA and SecretionDecreased nih.gov

These findings suggest a direct role for this compound in influencing adipocyte function and energy storage, adding another layer to its complex physiological roles. nih.gov

Influence on Glucose and Lipid Metabolism

While primarily recognized for its role in gastrointestinal motility, human this compound also exerts a significant influence on glucose and lipid metabolism. numberanalytics.comphysiology.org Emerging research has illuminated a multifaceted role for this compound in metabolic regulation, encompassing effects on insulin secretion, glucose uptake, and adipocyte function. numberanalytics.comtandfonline.com

Glucose Metabolism

This compound's interaction with glucose metabolism is complex and involves both direct and indirect mechanisms. Its release is notably affected by nutrient intake; for instance, glucose ingestion tends to suppress this compound secretion. nih.govclevelandclinic.org

Detailed Research Findings:

Insulin Secretion: Studies have demonstrated that this compound can stimulate the release of insulin from the pancreas. nih.govclevelandclinic.org This effect is thought to be mediated through vagal cholinergic pathways. physiology.org In fasted dogs, the cyclical release of insulin was found to be closely associated with fluctuations in plasma this compound concentrations. physiology.org Exogenous this compound administration in dogs dose-dependently stimulated insulin release, an effect that was abolished by vagotomy or cholinergic antagonists. physiology.org

Gastric Emptying and Glucose Absorption: By accelerating gastric emptying, this compound can lead to a faster rise in plasma glucose and consequently, a more rapid insulin response following a glucose-containing meal. nih.gov In a study involving human subjects, a low-dose infusion of this compound significantly increased the rate of gastric emptying of a glucose solution, leading to higher and faster peaks in both blood glucose and insulin levels compared to a saline control. nih.gov

Interaction with Other Hormones: this compound's effects on glucose are also modulated by its interplay with other hormones. For example, somatostatin can inhibit both the secretion and the metabolic effects of this compound. nih.gov When administered together, the suppressive effect of somatostatin on the glucose response to an oral glucose tolerance test overrides the stimulatory effect of this compound. nih.gov Furthermore, this compound has been shown to be associated with an initial increase in gastric inhibitory polypeptide (GIP), another incretin (B1656795) hormone involved in glucose homeostasis. nih.gov

Table 1: Effect of this compound on Glucose and Insulin Response in Humans

Parameter Control (Saline Infusion) This compound Infusion (0.2 pmol/kg/min) p-value
Gastric Emptying at 30 min (%) 11.0 +/- 1.5 25.5 +/- 2 < 0.005
Peak Plasma Glucose Slower Rise Faster Rise -
Peak Plasma Insulin Slower Rise Faster Rise -

Data from a study on the effect of natural this compound on the gastric emptying of 25% glucose in seven subjects. nih.gov

Lipid Metabolism

Recent evidence strongly suggests that this compound plays a direct role in the metabolic processes of adipose tissue. physiology.org This includes influencing adipocyte differentiation, lipid storage, and the expression of genes involved in these processes.

Detailed Research Findings:

Adipocyte Function: In vitro studies using 3T3-L1 adipocytes and primary rat adipocytes have shown that this compound can promote preadipocyte proliferation and differentiation. physiology.orgnih.govphysiology.org Chronic exposure to this compound during the differentiation process led to increased lipogenesis. nih.govphysiology.org

Nutrient Uptake and Storage: this compound has been demonstrated to increase the uptake of both glucose and fatty acids in mature adipocytes. nih.govphysiology.org It also enhances the incorporation of fatty acids into lipids, effectively promoting energy storage. physiology.orgnih.govphysiology.org Concurrently, this compound has been observed to decrease the net release of fatty acids from adipocytes without affecting total lipolysis, suggesting an increase in fatty acid re-esterification. physiology.orgnih.govphysiology.org

Gene Expression: this compound treatment of adipocytes has been shown to upregulate the expression of key adipogenic genes, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). physiology.orgnih.govphysiology.org It also acutely increases the expression of genes such as diacylglycerol O-acyltransferase 1 (DGAT1) and CD36. nih.govphysiology.org Interestingly, this compound has been found to decrease the expression and secretion of adiponectin, a hormone linked to insulin sensitivity. physiology.orgnih.govphysiology.org

Influence of Dietary Fats: The effect of dietary fats on this compound release has been a subject of some debate, with studies reporting both stimulatory and no effect. frontiersin.org However, some research indicates that lipids can markedly increase the release of this compound. researchgate.net In contrast to its effect on glucose, exogenous this compound did not appear to affect the rate of gastric emptying of a high-fat cream in human subjects. nih.gov

Prebiotics and Lipid Profile: A study in preterm neonates supplemented with prebiotics (scGOS/lcFOS) showed a significant increase in this compound levels. nih.gov This was associated with a lower increase in mean cholesterol and no increase in low-density lipoprotein (LDL) levels compared to the control group, suggesting a potential indirect role of this compound in modulating lipid profiles in this population. nih.gov

Table 2: Effects of this compound on Adipocyte Function (In Vitro)

Parameter Effect of this compound Key Findings
Preadipocyte Proliferation Stimulated Increased [3H]thymidine incorporation and mitochondrial activity. physiology.org
Preadipocyte Differentiation Stimulated Increased lipogenesis and expression of PPARγ and C/EBPα. nih.govphysiology.org
Glucose Uptake Increased Enhanced glucose uptake in mature adipocytes. nih.govphysiology.org
Fatty Acid Uptake/Incorporation Increased Promoted fatty acid uptake and incorporation into lipids. nih.govphysiology.org
Net Fatty Acid Release Decreased Suppressed the release of fatty acids from adipocytes. physiology.orgnih.govphysiology.org
Adiponectin Secretion Decreased Reduced the expression and secretion of adiponectin. physiology.orgnih.govphysiology.org

Based on findings from studies on 3T3-L1 cells and primary rat adipocytes. physiology.orgnih.govphysiology.org

Human Motilin in Inter Peptide and Neuro Hormonal Cross Talk

Relationship and Overlap with Ghrelin System

Motilin and ghrelin, another gut hormone, exhibit significant structural and functional relationships, leading to their classification within the same peptide family.

Human this compound and ghrelin are recognized as members of the this compound-ghrelin peptide family due to notable resemblances in their molecular structure and that of their respective receptors. nih.gov The precursor proteins for this compound and ghrelin share approximately 50% similarity in their amino acid sequences. nih.gov The mature peptides themselves, while distinct, also have some homology; human this compound (a 22-amino acid peptide) and human ghrelin (a 28-amino acid peptide) share a 36% amino acid sequence identity. researchgate.net

Functionally, both hormones are pivotal in regulating gastrointestinal motor activity. plos.orgresearchgate.net They are both released from the upper gastrointestinal tract during periods of fasting and are implicated in inducing "hunger contractions" associated with the MMC. researchgate.netmdpi.comresearchgate.net Both peptides can stimulate gastric emptying, and their plasma levels often show a cyclic pattern during the interdigestive period. researchgate.netresearchgate.net In some animal models, this compound and ghrelin have been shown to act synergistically to stimulate gastric contractions. plos.org

Table 1: Structural and Functional Comparison of Human this compound and Ghrelin

FeatureHuman this compoundHuman Ghrelin
Peptide Length 22 amino acids28 amino acids
Primary Site of Release Duodenal and jejunal endocrine (Mo) cellsGastric endocrine (X/A-like) cells
Precursor Sequence Similarity ~50% shared similarity with ghrelin precursor nih.gov~50% shared similarity with this compound precursor nih.gov
Receptor Type G protein-coupled receptor (MLNR/GPR38)G protein-coupled receptor (GHSR)
Receptor Sequence Identity 52-53% overall identity with GHSR nih.govmdpi.com52-53% overall identity with MLNR nih.govmdpi.com
Primary GI Function Initiates Phase III of the Migrating Motor Complex (MMC) frontiersin.orgStimulates appetite and gastric emptying mdpi.comgutnliver.org

Despite the high degree of structural homology between their receptors, human this compound and ghrelin exhibit distinct and specific binding profiles. Research consistently demonstrates a lack of significant cross-reactivity; ghrelin does not readily bind to or activate the this compound receptor, and conversely, this compound does not bind to the ghrelin receptor. frontiersin.orgmdpi.comfrontiersin.orgnih.gov Studies using cell lines expressing human this compound receptors confirmed that ghrelin could not activate these receptors. frontiersin.org This specificity is crucial for their distinct physiological roles. While both influence gut motility, ghrelin has a more pronounced role in stimulating growth hormone secretion and appetite, functions not typically associated with this compound. researchgate.net The inability of this compound to bind the ghrelin receptor is attributed to its lack of the specific N-terminal fatty acid modification that is essential for ghrelin's activity. frontiersin.org This ensures that, despite their familial relationship, their signaling pathways remain largely separate, allowing for nuanced and independent regulation of gastrointestinal and metabolic functions.

Interactions with Serotonin (B10506) (5-Hydroxytryptamine) Pathways

The prokinetic effects of this compound are significantly mediated through interactions with the serotonergic system, a critical component of the enteric nervous system.

Evidence from various animal models indicates that this compound stimulates the release of serotonin (5-Hydroxytryptamine, 5-HT) from both enterochromaffin (EC) cells in the gut mucosa and from enteric serotonergic neurons. nih.govfrontiersin.orgresearchgate.net This released 5-HT acts as a key intermediary in this compound's signaling cascade. researchgate.net The this compound receptor (MLNR) is expressed on enteric neurons, and its activation is thought to trigger a neural pathway that results in 5-HT release. nih.govresearchgate.net It is also proposed that this compound may act directly on EC cells to stimulate 5-HT secretion, as MLNRs are also found in the intestinal mucosa. researchgate.net However, it is noteworthy that one study utilizing human duodenal organoids did not find evidence of this compound stimulating 5-HT release, suggesting that the mechanisms may be complex or vary between experimental models. biorxiv.org

Once released, serotonin mediates many of this compound's motor-stimulating effects by activating specific serotonin receptors. The 5-HT3 receptor, a ligand-gated ion channel, plays a particularly vital role. frontiersin.orgwikidoc.org These receptors are located on the terminals of vagal afferent neurons and on neurons within the myenteric plexus. frontiersin.orgnih.gov The activation of 5-HT3 receptors on vagal afferents initiates a vago-vagal reflex, which is crucial for inducing gastric phase III contractions. nih.govfrontiersin.org Studies in canines have shown that a 5-HT3 receptor antagonist can abolish the motor response to this compound. nih.gov This indicates that the serotonergic pathway, specifically via the 5-HT3 receptor, is an essential downstream component of this compound's mechanism of action, translating the hormonal signal into a coordinated neural and muscular response. nih.govfrontiersin.orgnih.gov

Cholinergic and Adrenergic Neural Circuitry Involvement

This compound's influence on gastrointestinal motility is deeply intertwined with the autonomic nervous system, involving both cholinergic and adrenergic pathways. nih.govfrontiersin.org The this compound receptor is expressed on enteric neurons, and its activation often culminates in the release of acetylcholine (B1216132) (ACh) from cholinergic neurons, which then acts on muscarinic receptors on smooth muscle cells to cause contraction. researchgate.netresearchgate.net The involvement of a cholinergic pathway is supported by findings that this compound-induced hunger feelings and contractions can be modulated by cholinergic agents. nih.gov

In addition to cholinergic stimulation, adrenergic pathways also play a role. Specifically, α-adrenoceptors are involved in modulating this compound-induced gastric actions. frontiersin.org While cholinergic pathways are generally excitatory in this context, adrenergic signaling, particularly via noradrenaline, can be inhibitory, decreasing this compound release. nih.gov Therefore, this compound's ultimate effect on gut motility results from a finely tuned balance between direct receptor activation on muscle and indirect actions mediated through the release of other neurotransmitters like serotonin, acetylcholine, and the modulatory influence of adrenergic circuits. nih.govfrontiersin.orgresearchgate.net

Activation of Enteric Cholinergic Neurons

The primary mechanism by which this compound stimulates gut motility involves the activation of cholinergic neurons within the enteric nervous system. researchgate.netnih.gov this compound receptors (MLN-Rs) are located on enteric neurons, and their activation leads to the release of acetylcholine (ACh). researchgate.netresearchmap.jp This released ACh then acts on muscarinic receptors on smooth muscle cells, causing them to contract, particularly in the stomach and upper intestine. researchgate.net

Immunohistochemical studies have confirmed this link by showing that this compound receptor immunoreactivity is co-expressed with choline (B1196258) acetyltransferase, a marker for cholinergic neurons, in the myenteric plexus of the human gut. nih.gov The facilitation of cholinergic activity by this compound is most pronounced in the antrum of the stomach, with lesser effects observed in the fundus and small intestine. nih.gov

The interaction is complex and may involve other neurotransmitters. For instance, this compound can stimulate the release of serotonin (5-hydroxytryptamine, 5-HT) from enteric serotonergic neurons. researchgate.netnih.gov This 5-HT can then activate cholinergic neurons via 5-HT3 receptors, leading to ACh release. researchgate.netnih.gov Therefore, this compound's effect on cholinergic neurons can be both direct and indirect. researchgate.netresearchmap.jp The stimulation of cholinergic pathways is crucial for the initiation of the migrating motor complex (MMC), the "housekeeping" wave of contractions in the fasting state. jpccr.eujnmjournal.org

Table 1: Research Findings on this compound's Activation of Enteric Cholinergic Neurons

Finding Species/Model Implication Reference(s)
This compound stimulates the release of acetylcholine (ACh) from enteric neurons. Rabbit, Human ACh is a key neurotransmitter for smooth muscle contraction. researchmap.jpnih.gov
This compound receptors (MLN-R) are co-expressed with choline acetyltransferase in myenteric plexus neurons. Human Provides direct anatomical evidence for this compound's action on cholinergic neurons. nih.gov
This compound-induced contractions are abolished or reduced by cholinergic antagonists like atropine (B194438). Suncus murinus, Dog Confirms the dependency of this compound's action on a functional cholinergic pathway. nih.govjpccr.eu
This compound stimulates 5-HT release, which in turn activates cholinergic neurons. Dog, Human Shows an indirect pathway for cholinergic activation mediated by serotonin. researchgate.netnih.gov
Low concentrations of this compound facilitate cholinergic activity, particularly in the stomach antrum. Human Suggests a region-specific and dose-dependent modulation of cholinergic nerves. nih.govfrontiersin.org

Modulation of Adrenergic Pathways

Human this compound also modulates adrenergic pathways, which typically counterbalance cholinergic effects in the gut. The neural pathways stimulated by this compound include adrenergic receptors. researchgate.net Specifically, alpha-adrenergic receptors appear to play an inhibitory role in this compound-induced actions. In studies on Suncus murinus (house musk shrew), the α-adrenoceptor antagonist phentolamine (B1677648) and the α2-adrenoceptor antagonist yohimbine (B192690) were shown to significantly inhibit this compound-induced gastric contractions. researchgate.net This suggests that an intact adrenergic system, particularly α2-adrenergic signaling, is necessary for the full effect of this compound in some contexts. researchgate.net

Furthermore, noradrenaline, the primary neurotransmitter of the sympathetic nervous system, has been shown to decrease the release of this compound, indicating an inhibitory input from adrenergic pathways on this compound secretion itself. nih.gov This interaction highlights a feedback mechanism where sympathetic activation can dampen the prokinetic effects of this compound.

Table 2: Research Findings on this compound's Modulation of Adrenergic Pathways

Finding Species/Model Implication Reference(s)
This compound-induced gastric contractions are inhibited by the α-receptor antagonist phentolamine. Suncus murinus Suggests that α-adrenergic signaling is involved in the this compound contractile response. researchgate.net
The α2-receptor antagonist yohimbine almost completely inhibits this compound-induced contractions. Suncus murinus Pinpoints a specific role for the α2-adrenergic receptor in mediating this compound's effects. researchgate.net
Noradrenaline (acting on α-adrenoceptors) decreases this compound release. Dog Indicates an inhibitory regulatory feedback from the adrenergic system on this compound secretion. nih.gov

Co-localization Studies with Other Hormones and Neurotransmitters (e.g., ZnT8)

Immunocytochemical and electron microscopy studies have revealed that this compound is not produced in isolation. A significant finding is the co-localization and cosecretion of this compound with ghrelin, another hormone involved in regulating appetite and GI motility. oup.comnih.gov In both humans and pigs, ghrelin and this compound are produced within the same endocrine cells in the duodenum and jejunum and are stored in the same secretory granules. oup.comnih.gov This suggests a coordinated action of these two hormones. oup.com

More recent research has identified the co-localization of the zinc transporter 8 (ZnT8, encoded by the SLC30A8 gene) with both ghrelin and this compound in the porcine gastrointestinal tract. nih.gov ZnT8 is crucial for the transport of zinc into secretory vesicles. nih.gov Its selective expression in this compound- and ghrelin-producing endocrine cells suggests a potential role for zinc in the storage or secretion of these hormones. nih.gov This finding may be relevant for understanding gastrointestinal dysfunctions associated with conditions where ZnT8 is a known factor, such as type 1 diabetes. nih.gov

Table 3: Co-localization of Human this compound

Co-localized Substance Cell/Tissue Location Species Significance Reference(s)
Ghrelin Endocrine cells of the duodenum and jejunum Human, Pig Suggests coordinated regulation of GI motility and energy homeostasis. Indicates cosecretion. oup.comnih.gov
Zinc Transporter 8 (ZnT8) Ghrelin- and this compound-producing endocrine cells of the GI tract Pig Implies a role for zinc in the storage and/or secretion of this compound and ghrelin. nih.gov

Feedback Loops and Regulatory Networks Involving Human this compound

The regulation of this compound's release and action is governed by a series of complex feedback loops and networks, ensuring its effects are tightly controlled.

Cholinergic and Serotonergic Feedback: There is strong evidence for a positive feedback mechanism involving cholinergic and serotonergic pathways. nih.govfrontiersin.org The release of this compound can be stimulated by cholinergic agonists and is inhibited by anticholinergic drugs like atropine. nih.govjpccr.eu this compound itself stimulates the release of 5-HT, which in turn can further promote ACh release from enteric neurons. nih.gov This ACh can then act on muscarinic receptors on the this compound-producing M cells to stimulate more this compound release, creating a positive feedback loop that amplifies the prokinetic signal. nih.gov This loop is thought to be crucial for generating the peak plasma this compound concentrations that trigger phase III of the MMC. jnmjournal.org

Inhibitory Feedback: The system is balanced by inhibitory signals. Somatostatin (B550006), a well-known inhibitor of many GI hormones, decreases this compound release. nih.govnih.gov As mentioned previously, noradrenaline also exerts an inhibitory effect on this compound secretion. nih.gov

Hormonal Cross-talk: Beyond the gut, this compound appears to be involved in wider endocrine regulatory networks. For example, studies in female rats suggest a potential feedback loop with luteinizing hormone (LH), where this compound administration decreased LH levels. nih.gov Conversely, this compound levels were found to be higher during the luteal phase of the menstrual cycle, when progesterone (B1679170) is elevated, suggesting a possible regulatory link. nih.gov

These intricate networks highlight that this compound functions as a key node in a broader system that integrates signals from the enteric nervous system, other gut hormones, and the central endocrine system to regulate digestive function.

Table 4: Regulatory Factors in Human this compound Feedback Loops

Regulatory Factor Effect on this compound Release/Action Pathway/Mechanism Nature of Loop Reference(s)
Acetylcholine (ACh) Stimulates release Acts on muscarinic receptors on this compound-producing cells. Positive Feedback nih.govfrontiersin.org
Serotonin (5-HT) Stimulates release (indirectly) This compound stimulates 5-HT release, which enhances cholinergic activity, leading to further this compound release. Positive Feedback nih.govjnmjournal.org
Somatostatin Inhibits release Direct inhibitory action on this compound-producing cells. Negative Feedback nih.govnih.gov
Noradrenaline Inhibits release Acts on α-adrenoceptors on this compound-producing cells. Negative Feedback nih.gov
Prostaglandin E2 (PGE2) Stimulates release Likely an indirect effect via stimulation of cholinergic neurons. Stimulatory Input nih.gov
Luteinizing Hormone (LH) May be inhibited by this compound Central and peripheral administration of this compound decreased LH levels in rats. Potential Endocrine Feedback nih.gov

Methodological Approaches in Human Motilin Research

In vitro Research Methodologies

In vitro methods are fundamental for dissecting the direct effects of motilin on gastrointestinal tissues and cells, independent of systemic influences. These approaches allow for detailed examination of contractility and cellular signaling pathways.

A primary in vitro technique to study the effects of this compound on gastrointestinal motility involves the use of isolated muscle strips from various regions of the GI tract. nih.govresearchgate.net This methodology allows for the direct measurement of muscle contraction in a controlled environment.

Strips of gastrointestinal smooth muscle are dissected and mounted in an organ bath containing a physiological salt solution, often bubbled with oxygen to maintain tissue viability. researchgate.net One end of the muscle strip is fixed, while the other is connected to a force-transducer, which measures changes in muscle tension. nih.govresearchgate.net The application of human this compound to the organ bath allows researchers to observe and quantify its effect on muscle contractility. nih.gov

Studies using this preparation have demonstrated that this compound induces contractions in a concentration-dependent manner in tissues from various species, including rabbit duodenum. nih.gov This technique has also been instrumental in comparing the contractile efficacy of this compound from different vertebrate species. researchgate.net Furthermore, these preparations have been used to investigate the mechanisms of action, for instance, by observing this compound's effects in the presence of various pharmacological agents. For example, in guinea pig gastric fundus strips, this compound was shown to induce on-relaxation and off-contraction, effects that could be modulated by nitric oxide synthase inhibitors. doaj.org

The following table summarizes findings from contractility studies using isolated gastrointestinal muscle strips:

Tissue PreparationObserved Effect of this compoundKey Findings
Rabbit DuodenumInduces contractionDemonstrates the direct contractile effect of human this compound on intestinal smooth muscle. nih.govresearchgate.net
Guinea Pig Gastric FundusInduces on-relaxation and off-contractionSuggests a complex mechanism of action involving nitric oxide pathways. doaj.org
Canine Small IntestineIncreased amplitude of electrically induced cholinergic contractionIndicates that this compound can act by enhancing neural contractions. frontiersin.org

To investigate the cellular and molecular mechanisms of this compound action, researchers utilize primary cell cultures and various cell line models. researchgate.net These systems are particularly valuable for analyzing this compound receptor (MTLR) signaling pathways. researchgate.net

Cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, can be genetically engineered to express the human this compound receptor. nih.govreprocell.com Upon stimulation with this compound, changes in intracellular signaling molecules, most notably intracellular calcium ([Ca²⁺]i), can be measured using techniques like aequorin assays or fluorescent calcium indicators. reprocell.comnih.gov This approach has confirmed that this compound receptor activation predominantly couples to the Gq/11 protein, leading to the stimulation of phospholipase C and a subsequent increase in intracellular calcium. frontiersin.orgnih.gov

Studies using the human medulloblastoma cell line TE671, which naturally expresses the this compound receptor, have shown that the response to this compound relies on intracellular IP3-sensitive Ca²⁺ stores. researchgate.net In contrast, research on primary smooth muscle cultures from the rabbit has indicated that Ca²⁺ influx through L-type Ca²⁺ channels is the primary transduction mechanism. researchgate.net These models have also been crucial for studying the binding characteristics of this compound and its agonists, like erythromycin (B1671065), to the this compound receptor. nih.gov

The table below outlines key cell models used in this compound receptor signaling analysis:

Cell ModelMethodologyKey Findings on this compound Signaling
CHO or HEK293 cells expressing human MTLRMeasurement of intracellular Ca²⁺ changes (e.g., aequorin, FLIPR assays)Demonstrates that this compound receptor activation leads to an increase in intracellular calcium. reprocell.comnih.gov Confirms coupling to Gq proteins. frontiersin.org
Human TE671 medulloblastoma cellsReceptor binding studies and calcium imagingReveals that this compound's effect is mediated by the release of calcium from intracellular IP3-sensitive stores. researchgate.net
Primary rabbit antral smooth muscle cellsCalcium imaging and contractility assaysShows that this compound-induced contraction is dependent on the influx of extracellular calcium through L-type channels. researchgate.net

Organotypic culture techniques represent a bridge between isolated cell cultures and in vivo models. These methods involve maintaining the three-dimensional structure and cellular diversity of a tissue in culture for extended periods. nih.gov While specific studies detailing the use of organotypic cultures for human this compound research are not extensively documented in the provided context, this methodology is employed in broader gastrointestinal motility research. nih.govtandfonline.com

In this approach, small sections of the gastrointestinal tract are cultured in a way that preserves the integrity of the smooth muscle layers, enteric nervous system plexuses, and mucosal lining. nih.gov Motility can be tracked over time using video imaging and computational analysis to calculate strain fields and quantify tissue movements. nih.gov This technique could potentially be adapted to study the long-term effects of this compound on the coordinated motor patterns of the gut, offering a more physiologically relevant in vitro system than isolated muscle strips.

Molecular Biological Techniques

Molecular biology has provided powerful tools to investigate the genetic and regulatory mechanisms underlying the this compound system. Techniques such as quantitative RT-PCR, gene silencing, and gene editing have enabled researchers to study this compound gene expression, function, and manipulation with high precision.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the abundance of specific messenger RNA (mRNA) transcripts. gene-quantification.de This method has been widely applied in this compound research to determine the expression levels of the this compound gene (MLN) and its receptor (MLNR) in various tissues. nih.govnih.gov

The process involves reverse transcribing the mRNA from a tissue sample into complementary DNA (cDNA), which is then amplified in a polymerase chain reaction. The amount of amplified product is quantified in real-time, allowing for the determination of the initial amount of mRNA.

Studies using qRT-PCR have confirmed that the highest expression of this compound precursor mRNA is found in the duodenum of mammals, including humans. nih.gov However, this technique has also revealed the expression of the this compound gene in other gastrointestinal and extragastrointestinal tissues. nih.gov For example, in human this compound receptor transgenic mice, RT-PCR analysis showed MLNR mRNA expression not only in the gastrointestinal tract but also ubiquitously in the brain and liver. nih.gov This highlights the utility of qRT-PCR in mapping the distribution of this compound system components and suggesting potential functions beyond gastrointestinal motility.

Gene Editing Technologies (e.g., CRISPR/Cas9) for this compound System Manipulation

Gene editing technologies, most notably CRISPR/Cas9, have revolutionized the ability to precisely manipulate the genome. nih.gov In this compound research, CRISPR/Cas9 has been employed to generate sophisticated in vitro models for studying this compound secretion.

One notable application has been the creation of human duodenal organoids with a modified this compound gene. nih.gov In these organoids, the CRISPR/Cas9 system was used to insert a gene for a fluorescent protein (Venus) or a calcium sensor (GCaMP7s) under the control of the endogenous this compound promoter. This allows for the direct visualization and isolation of this compound-producing M-cells and the real-time monitoring of their activity in response to various stimuli. nih.gov This innovative approach provides a powerful platform for detailed mechanistic studies of human this compound secretion in a physiologically relevant context. nih.gov

Biochemical and Immunological Assays

Biochemical and immunological assays are fundamental for the quantification of peptides like this compound in biological samples. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have been the primary methods for measuring this compound concentrations in plasma, serum, and tissue extracts.

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Quantification

Radioimmunoassay (RIA) was one of the first techniques developed for the sensitive and specific measurement of hormones and peptides, including this compound. nih.govmicrobenotes.com The principle of RIA is based on competitive binding, where a radiolabeled antigen (tracer) competes with the unlabeled antigen in a sample for a limited number of binding sites on a specific antibody. wikipedia.orgmedicallabnotes.com The amount of radioactivity in the antigen-antibody complexes is inversely proportional to the concentration of the unlabeled antigen in the sample. microbenotes.com A standard curve is generated using known concentrations of the unlabeled antigen to determine the concentration in the unknown sample. medicallabnotes.com RIA is known for its high sensitivity, capable of detecting picogram or even femtogram quantities of a substance. wikipedia.orglabtestsguide.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay for quantifying peptides. mybiosource.comassaygenie.com In a competitive ELISA for this compound, a microplate is coated with a monoclonal antibody specific to this compound. mybiosource.com The sample containing this compound is added to the wells along with a fixed amount of biotin-labeled this compound. mybiosource.com The unlabeled this compound in the sample competes with the biotin-labeled this compound for binding to the antibody. mybiosource.com After washing, an avidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotin. mybiosource.com The addition of a substrate solution results in a color change, the intensity of which is inversely proportional to the concentration of this compound in the sample. mybiosource.comelabscience.com ELISA offers advantages over RIA in that it does not involve radioactive materials, making it safer and requiring less specialized laboratory infrastructure. elisakits.co.ukmybiosource.com

Table 2: Comparison of RIA and ELISA for this compound Quantification

Feature Radioimmunoassay (RIA) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Competitive binding using a radiolabeled antigen. wikipedia.org Competitive binding using an enzyme-labeled component. mybiosource.com
Detection Measurement of radioactivity. labtestsguide.com Colorimetric or fluorescent signal measurement. labtestsguide.comelabscience.com
Sensitivity Historically considered more sensitive. labtestsguide.commybiosource.com Sensitivity has improved and is comparable for many applications. labtestsguide.com
Safety Involves handling of radioactive materials, requiring special precautions and disposal. elisakits.co.ukaatbio.com Does not use radioactive materials, making it safer. mybiosource.com
Cost Can be more expensive due to the cost of radioisotopes and specialized equipment. aatbio.com Generally more cost-effective. mybiosource.com

| Throughput | Can be lower due to the nature of radioactivity measurement. | Well-suited for high-throughput screening in microplate format. |

Immunohistochemistry and Immunofluorescence for Protein Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful microscopy-based techniques used to visualize the presence and location of specific proteins within tissue samples. proteinatlas.org These methods provide critical insights into the cellular and subcellular distribution of human this compound.

In studies of the human and monkey small intestine, both immunofluorescence and peroxidase-antiperoxidase (PAP) techniques have been employed to identify this compound-immunoreactive cells. nih.gov These investigations have demonstrated that this compound-containing cells are a distinct population and are not the same as the enterochromaffin (EC) cells that contain 5-hydroxytryptamine. nih.gov While some weak cross-reactivity was observed in monkey EC-cells with one antiserum, this was attributed to either a very small amount of this compound or a peptide with a similar amino acid sequence. nih.gov

The basic principle of these techniques involves the use of a primary antibody that specifically binds to the target protein, in this case, this compound. proteinatlas.org Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (for IF) or an enzyme that catalyzes a color-producing reaction (for IHC), is used to detect the primary antibody. nih.govthermofisher.com The visual output reveals the precise location of the target protein within the tissue's structure. proteinatlas.org

The preparation of the tissue is a critical step for successful IHC and IF. proteinatlas.org Formalin-fixed paraffin-embedded (FFPE) tissue blocks are commonly used. The formalin fixation cross-links proteins, preserving cellular morphology and preventing degradation. proteinatlas.org

Mass Spectrometry-Based Approaches for Peptide Characterization

Mass spectrometry (MS) has emerged as a valuable tool for the characterization and quantification of human this compound. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers a direct measurement of the intact peptide, avoiding the potential cross-reactivity issues associated with antibody-based methods like radioimmunoassay (RIA). nih.gov

This technique has been successfully used to detect this compound in human gastric and duodenal biopsies, as well as in supernatants from human duodenal organoids. nih.gov A key application of LC-MS/MS is the development of quantitative assays to measure this compound levels in human plasma. nih.gov This allows for detailed studies of this compound physiology in healthy individuals and how its levels may be altered in various metabolic and gastrointestinal conditions. nih.gov

The process of peptide characterization by MS involves several steps. For complex samples like plasma, a multiplexed LC-MS/MS method can be optimized to measure this compound simultaneously with other peptide hormones. nih.gov The analysis involves identifying the precursor and product ion spectra for this compound. nih.gov To ensure accuracy, a precision and accuracy analysis is typically performed over a range of concentrations. nih.gov

Table 1: Comparison of Methodologies for Human this compound Research

Methodological Approach Technique Primary Application in this compound Research Key Findings/Capabilities
Protein Localization Immunohistochemistry (IHC) & Immunofluorescence (IF)Visualization of this compound-producing cells in gastrointestinal tissue. proteinatlas.orgnih.govDemonstrated that this compound-immunoreactive cells are a distinct population from enterochromaffin (EC) cells in the human and monkey small intestine. nih.gov
Peptide Characterization Mass Spectrometry (LC-MS/MS)Direct measurement and quantification of intact this compound peptide in biological samples. nih.govnih.govEnables quantitative analysis of this compound in plasma, gastric and duodenal biopsies, and supports studies on this compound physiology and its role in disease. nih.gov

Receptor Binding and Signal Transduction Assays

Radioligand Binding Assays for Receptor Affinity and Density

Radioligand binding assays are a fundamental method for characterizing the interaction between a ligand, such as this compound, and its receptor. nih.gov These assays are considered the gold standard for determining the affinity of a ligand for its target receptor due to their robustness and sensitivity. giffordbioscience.comcreative-bioarray.com They are instrumental in determining key parameters like the equilibrium dissociation constant (Kd), which measures the affinity of the radiolabeled ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates receptor density. nih.gov

There are three main types of radioligand binding assays:

Saturation assays: These experiments involve incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand to determine Kd and Bmax. nih.govnih.gov

Competition assays: These are used to determine the relative affinity (Ki) of an unlabeled compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. giffordbioscience.comcreative-bioarray.com

Kinetic assays: These measure the rate of association and dissociation of a radioligand from its receptor. nih.gov

In the context of human this compound, these assays have been used to determine the binding affinity of this compound to its receptor. For instance, this compound has been shown to bind with high affinity to its receptors on smooth muscle cells. nih.gov The Ki value for the endogenous this compound receptor ligand has been determined to be 2.3 nM.

Calcium Imaging Techniques

Calcium imaging is a microscopy technique used to optically measure the calcium (Ca2+) status of cells and tissues. wikipedia.org It utilizes fluorescent indicators that change their fluorescent properties upon binding to Ca2+ ions. wikipedia.org This technique is crucial for studying the intracellular signaling pathways activated by this compound, as this compound receptor activation leads to an increase in intracellular calcium. nih.gov

When this compound binds to its G protein-coupled receptor, it stimulates phospholipase C, which in turn synthesizes inositol-trisphosphate (IP3). nih.gov IP3 then triggers the release of Ca2+ from intracellular stores, leading to smooth muscle contraction. nih.govnih.gov

Calcium imaging allows for the real-time monitoring of these changes in intracellular Ca2+ concentration ([Ca2+]i). springernature.com Studies using the radiometric Ca2+ indicator Fura-2 have shown that this compound can elevate [Ca2+]i in cultured rat myenteric neurons in a concentration-dependent manner. j-smu.com This technique provides valuable insights into the functional consequences of this compound receptor activation.

cAMP and Phosphoinositide Hydrolysis Assays

To further elucidate the signal transduction pathways of the this compound receptor, assays measuring the levels of second messengers like cyclic AMP (cAMP) and the products of phosphoinositide hydrolysis are employed.

This compound receptors are known to couple to Gq and G13 proteins. nih.gov Activation of Gq stimulates phosphoinositide (PI) hydrolysis, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Assays that measure the accumulation of inositol phosphates are therefore used to quantify the activation of this pathway. Studies have shown that this compound stimulates Gαq-dependent phosphoinositide hydrolysis. nih.gov

While the primary signaling pathway for this compound involves phosphoinositide hydrolysis, cAMP assays are also relevant in the broader context of G protein-coupled receptor signaling. These assays measure the production of cAMP, another important second messenger.

Protein Phosphorylation Analysis

Protein phosphorylation is a key post-translational modification that plays a crucial role in cellular signaling. mdpi.com The binding of this compound to its receptor initiates a signaling cascade that involves the phosphorylation of various downstream proteins, ultimately leading to a physiological response like smooth muscle contraction. nih.gov

Analysis of protein phosphorylation is therefore essential for understanding the detailed mechanisms of this compound action. One of the key events following this compound receptor activation is the phosphorylation of the 20-kDa myosin light chain (MLC20). nih.gov This phosphorylation is a critical step in the contraction of smooth muscle.

Studies have shown that this compound induces both an initial, transient phosphorylation of MLC20, which is dependent on Ca2+/calmodulin-activated MLC kinase, and a sustained phosphorylation that is dependent on RhoA and its downstream effectors, Rho kinase and protein kinase C (PKC). nih.gov These kinases, in turn, phosphorylate and inhibit MLC phosphatase, leading to sustained MLC20 phosphorylation and contraction. nih.gov Analysis of these phosphorylation events provides a detailed picture of the signaling pathways mediating this compound's effects.

Translational Research Models for Human Motilin Studies

Transgenic Rodent Models Expressing Human Motilin Receptor

To circumvent the limitations of using standard laboratory rodents for this compound research, scientists have developed transgenic mouse models that overexpress the human this compound receptor (hMTLR-Tg mice). nih.govnih.gov These mice provide a valuable tool for studying the specific actions of human this compound and its agonists. nih.gov Immunohistochemical studies in these models have shown that the human this compound receptor is abundantly expressed in the gastric smooth muscle layer and, interestingly, at higher levels in the myenteric plexus compared to wild-type mice. nih.govnih.gov However, the receptor was not found to be co-localized with cholinergic neurons in the myenteric plexus. nih.govnih.gov

The hMTLR-Tg mouse model has proven to be highly useful for investigating the mechanisms of human this compound-mediated gastric contractions. nih.gov In vitro studies using gastric strips from these mice have shown that human this compound and the this compound agonist erythromycin (B1671065) cause concentration-dependent contractions, a response not seen in wild-type mice. nih.govnih.gov Further investigation revealed that these contractile responses are not affected by the neural blocker tetrodotoxin (B1210768) or the cholinergic blocker atropine (B194438), but are completely abolished in the absence of extracellular calcium. nih.govplos.org This indicates that human this compound directly stimulates gastric smooth muscle contraction via the influx of extracellular calcium. nih.govnih.gov

In vivo studies have corroborated these findings, demonstrating that the administration of erythromycin significantly promotes gastric emptying in hMTLR-Tg mice but not in their wild-type counterparts. nih.govnih.gov These transgenic models, therefore, offer a specific and reproducible system for evaluating the prokinetic effects of potential this compound receptor agonists. nih.gov

Interactive Data Tables

Table 1: Research Findings in Canine Models

Research FocusKey FindingsCitations
GI Motility Dogs exhibit interdigestive migrating motor complexes (MMCs) similar to humans. This compound regulates phase III of the MMC. frontiersin.orgphysiology.org
This compound Administration Intravenous this compound induces phase III-like contractions in fasted dogs. plos.org
Regulation of this compound Duodenal alkalinization increases gastric motor activity and this compound levels. Vagal and non-vagal cholinergic pathways are involved in this compound release. nih.gov
Secretion This compound stimulates the secretion of pepsin and pancreatic enzymes. reprocell.com

Table 2: Research Findings in House Musk Shrew (Suncus murinus) Models

Research FocusKey FindingsCitations
This compound System Possesses a functional this compound system with high genetic homology to humans. nih.govresearchgate.net
GI Motility Exhibits MMC patterns similar to humans and dogs. Administration of human and suncus this compound induces gastric contractions. physiology.orgplos.orgnih.govresearchgate.net
This compound & Ghrelin This compound and ghrelin act in coordination to regulate the MMC. plos.orgoup.com
Gastric Secretion This compound stimulates gastric acid output. plos.org

Table 3: Research Findings in hMTLR-Tg Mouse Models

Research FocusKey FindingsCitations
Receptor Expression Human this compound receptor is expressed in the gastric smooth muscle layer and myenteric plexus. nih.govnih.gov
In Vitro Contractions Human this compound and erythromycin cause concentration-dependent contractions of gastric strips. nih.govnih.gov
Mechanism of Action Contractions are mediated by direct stimulation of smooth muscle via extracellular calcium influx, independent of cholinergic or neural pathways. nih.govplos.org
In Vivo Motility Erythromycin promotes gastric emptying in hMTLR-Tg mice but not in wild-type mice. nih.govnih.gov

Limitations and Considerations in Interspecies Extrapolation for Human this compound Research

Translational research for human this compound faces significant hurdles due to marked differences in the this compound system across various species. These differences, ranging from the peptide's amino acid sequence to the structure and function of its receptor, complicate the extrapolation of findings from animal models to humans. researchgate.netpharmafeatures.com

A primary challenge lies in the fact that common laboratory rodents, such as mice and rats, lack a functional this compound system. reprocell.comnih.govresearchgate.net Their genomes contain pseudogenes for both this compound and its receptor, rendering them unsuitable for many this compound-related studies. nih.govguidetopharmacology.orgresearchgate.net This absence of a functional signaling pathway in rodents, which are otherwise standard models in biomedical research, has historically impeded progress in understanding this compound's physiological roles. researchgate.netresearchgate.net

While other species are utilized, significant species-dependent variations persist. guidetopharmacology.org For instance, canine models are often employed; however, the potency and even the effects of this compound receptor agonists can differ between dogs and humans. reprocell.com A notable example is the this compound mimetic SK-896, which increased gastrointestinal motility in canine studies but failed to produce the same effect in humans. reprocell.com Such discrepancies highlight the risks of direct translation of efficacy data from canine models to clinical applications.

The rabbit has also been used as a model, particularly because its cerebral this compound receptors show some resemblance to those in humans. reprocell.com However, the this compound receptors in the rabbit's gastric antrum have a different structure and cellular location compared to human receptors and are prone to rapid desensitization when studied ex vivo. reprocell.comphysiology.org

Even among species where the this compound system is present, the structure of the this compound peptide and its receptor can vary significantly. researchgate.netresearchgate.net For example, chicken this compound has several amino acid differences from human this compound and is more potent in contracting avian gastrointestinal tissues, while the reverse is true in rabbit duodenum. guidetopharmacology.org The chicken this compound receptor shares only 59% sequence homology with its human counterpart. guidetopharmacology.org In fish, the this compound peptide is shorter, and the receptor structure differs from that of mammals. guidetopharmacology.org

These structural and functional heterogeneities are critical considerations. For instance, a this compound analog that acts as an antagonist in rabbits and humans functions as an agonist in chickens. physiology.org This underscores how species-specific receptor characteristics can lead to fundamentally different pharmacological responses.

The following tables provide a comparative overview of some of these interspecies differences.

Table 1: Interspecies Differences in the this compound System

SpeciesThis compound System FunctionalityKey Differences and Limitations for Human Research
Rodents (Mice, Rats, Guinea Pigs) Non-functional; pseudogenes for this compound and its receptor. nih.govresearchgate.netCannot be used to study the effects of this compound receptor agonists. reprocell.com This is a major limitation as they are common preclinical models. researchgate.net
Dogs Functional this compound system. researchgate.netPotency and efficacy of this compound agonists can differ from humans. reprocell.com Some compounds effective in dogs have failed in human clinical trials. reprocell.com
Rabbits Functional this compound system; cerebral receptors resemble human ones. reprocell.comGastric this compound receptors differ in structure and location from human receptors and desensitize rapidly ex vivo. reprocell.com
Chickens Functional this compound system.Significant differences in this compound amino acid sequence and receptor homology (59% to human). guidetopharmacology.org Different physiological responses to this compound agonists compared to mammals. guidetopharmacology.orgphysiology.org
Fish Functional this compound system identified.This compound peptides are shorter and receptor structure differs from mammals. guidetopharmacology.org

Table 2: Comparative Amino Acid Identity of this compound

Species Compared to HumanAmino Acid Identity
Yangtze Sturgeon 36.1–45.4% mdpi.com
Chicken Differs at positions 4, 7-10, and 12. guidetopharmacology.org

Due to these limitations with in vivo animal models, ex vivo studies using human tissues are often considered more translationally relevant. reprocell.com Research on isolated human stomach tissue, for example, can provide direct data on the response of human this compound receptors to novel compounds, bypassing the issue of interspecies variability. reprocell.comnih.gov However, access to human tissue is limited, and these models also have their own set of constraints. reprocell.com

Advanced Research Directions in Human Motilin Biology

Elucidating the Full Spectrum of Human Motilin Physiological Functions Beyond Gut Motility

While this compound's role in initiating the migrating motor complex (MMC) is well-established, emerging evidence points to a wider range of physiological activities. nih.govnih.gov Research is actively exploring its influence on metabolic processes, appetite regulation, and the secretion of other hormones. Studies have shown that this compound may directly influence adipocyte functions by stimulating energy storage. physiology.org It has been demonstrated to elicit an adipogenic effect, increasing the expression of genes involved in fat cell differentiation and promoting the uptake of glucose and fatty acids into lipids. physiology.org

Beyond metabolism, this compound is associated with appetite and hunger cues, often in conjunction with ghrelin. clevelandclinic.org It also influences the secretion of various hormones, including stimulating the release of pepsin, pancreatic polypeptide, and somatostatin (B550006). nih.gov Furthermore, this compound affects gallbladder contraction and insulin (B600854) release from the pancreas. nih.govclevelandclinic.org These findings suggest that this compound is not merely a prokinetic agent but a significant player in the broader coordination of digestive and metabolic homeostasis.

Table 1: Investigated Physiological Functions of Human this compound Beyond Gut Motility

Physiological Area Specific Function/Effect Key Research Findings
Metabolism Regulation of adipose tissue metabolismElicits an adipogenic effect in adipocytes; increases expression of adipogenic genes (e.g., PPARγ); enhances glucose and fatty acid uptake. physiology.org
Insulin SecretionStimulates insulin release from the pancreas. nih.govclevelandclinic.org
Appetite Regulation Hunger SignalingAssociated with transmitting hunger signals. nih.govclevelandclinic.org
Exocrine/Endocrine Secretion Pepsin ProductionStimulates the production of pepsin by chief cells in the stomach. nih.govclevelandclinic.org
Pancreatic Polypeptide & SomatostatinIncreases the release of pancreatic polypeptide and somatostatin. nih.gov
Biliary Function Gallbladder ContractionPromotes gallbladder emptying. nih.govclevelandclinic.org

Deeper Understanding of Human this compound Receptor Structural Biology and Ligand Recognition

Significant advancements in structural biology, particularly the use of cryo-electron microscopy (cryo-EM), have provided unprecedented insight into the human this compound receptor (MTLR), a class A G protein-coupled receptor (GPCR). nih.govpdbj.org Recent studies have successfully determined the structures of the Gq-coupled human MTLR in complex with both its endogenous ligand, this compound, and the macrolide agonist, erythromycin (B1671065). nih.govresearchgate.net

These structures reveal the precise molecular mechanisms of ligand recognition. nih.gov For this compound, the N-terminal pentapeptide of the hormone inserts deeply into a hydrophobic orthosteric subpocket of the receptor, which is critical for its activity. nih.gov The C-terminal portion of this compound forms an α-helix that engages an extracellular subpocket. nih.gov The structural data also elucidate how erythromycin, a structurally unrelated molecule, can activate the receptor, providing a basis for understanding its "motilide" activity. researchgate.net Furthermore, these high-resolution structures clarify the basis for the specificity between this compound and the closely related hormone ghrelin for their respective receptors, despite the high sequence similarity between the MTLR and the ghrelin receptor (GHSR). nih.govresearchgate.net This detailed structural information is invaluable for the rational design of novel therapeutic agents targeting the this compound system.

Table 2: Key Findings in Human this compound Receptor (MTLR) Structural Biology

Structural Aspect Description Significance
Overall Structure Cryo-EM structures of MTLR in complex with this compound and erythromycin have been resolved. nih.govpdbj.orgProvides a precise blueprint for understanding ligand binding and receptor activation.
This compound Binding The N-terminus of this compound binds to a deep hydrophobic pocket, while the C-terminus interacts with an extracellular subpocket. nih.govExplains the critical role of the N-terminal residues for this compound's biological activity.
Ligand Specificity Structural differences in the binding pockets of MTLR and the ghrelin receptor (GHSR) account for their ligand selectivity. nih.govresearchgate.netClarifies why this compound does not activate GHSR and vice versa, despite receptor homology.
Erythromycin Binding The structures reveal a distinct binding mode for erythromycin compared to its interaction with bacterial ribosomes. nih.govpdbj.orgProvides a molecular basis for the gastroprokinetic side effects of macrolide antibiotics.

Characterization of Novel Human this compound Signaling Partners and Regulatory Networks

The activation of the this compound receptor initiates a cascade of intracellular events, and current research aims to map these signaling pathways comprehensively. It is established that upon ligand binding, the MTLR predominantly couples to the Gq/11 family of G proteins. nih.gov This coupling activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol. nih.govnih.gov The subsequent increase in intracellular calcium (Ca2+) is a key event that mediates the contraction of smooth muscle cells. nih.gov

Beyond this primary pathway, the regulatory network governing this compound's effects is more complex. This compound's prokinetic actions are not solely due to direct muscle stimulation but also involve intricate neural circuits. nih.gov The hormone acts on enteric neurons and its effects can be modulated by vagal afferents. nih.gov Research suggests that this compound can facilitate cholinergic neurotransmission, enhancing the release of acetylcholine (B1216132) in the gut, which then acts on muscarinic receptors to induce contractions. reprocell.com Understanding the interplay between direct smooth muscle signaling and these indirect neuronal pathways is a key area of ongoing investigation. The concept of "biased agonism," where different ligands might preferentially activate certain signaling arms over others, is also being explored as a potential mechanism to explain the varied effects of different this compound receptor agonists. nih.gov

Investigation of Genetic Variations and Polymorphisms in Human this compound System Genes

Interindividual differences in gastrointestinal function and susceptibility to motility disorders may be partly explained by genetic variations within the this compound system. Research in this area focuses on identifying single nucleotide polymorphisms (SNPs) and other variations in the genes encoding this compound (MLN) and its receptor (MLNR). hilarispublisher.com

Studies have begun to explore the association between these polymorphisms and functional gastrointestinal disorders. For instance, the MLN gene polymorphism rs2281820 has been investigated in patients with functional constipation, although some studies have not found a significant difference in genotype frequencies compared to control groups. nih.gov More recently, whole-genome sequencing studies in patients with gastroparesis have identified an enrichment of rare loss-of-function (LOF) variants in the MLNR gene. nih.gov Specifically, a frameshift mutation (rs562138828) was found more frequently in gastroparesis patients, suggesting that impaired this compound receptor function could be a predisposing factor for this condition. nih.gov Characterizing these genetic variations is crucial as it could lead to the identification of biomarkers for disease susceptibility and potentially guide personalized therapeutic strategies for patients with motility disorders. hilarispublisher.com

Development and Evaluation of Advanced Human this compound Receptor Modulators for Research Probes

To further probe the biology of the this compound system and validate the MTLR as a therapeutic target, the development of specific and potent molecular tools is essential. This includes the creation of novel agonists and antagonists that can be used to selectively activate or block this compound signaling in experimental settings.

The discovery that the antibiotic erythromycin acts as a this compound agonist spurred the development of "motilides"—macrolide derivatives that retain prokinetic activity without antibacterial effects. However, the clinical success of early motilides was limited. This has led to the development of a new generation of selective, non-macrolide, small-molecule this compound receptor agonists.

A prominent example is camicinal (B1668245) (GSK962040), which was designed to have high specificity for the human this compound receptor. nih.gov Camicinal has been shown to accelerate gastric emptying in healthy volunteers and in patients with diabetic gastroparesis. nih.gov Unlike the short-lasting effects of this compound, some of these newer agonists appear to cause a more sustained facilitation of cholinergic function in the stomach. nih.gov The development of such compounds continues to be an active area of research, with the goal of creating effective prokinetic agents. taylorandfrancis.com

To fully understand the physiological roles of endogenous this compound, selective antagonists are indispensable research tools. The development of this compound antagonists has progressed from peptide-based compounds to more drug-like small molecules. A first-in-class non-peptide antagonist was identified through 3D pharmacophore-based electronic screening. nih.govumn.edu

This led to the development of potent compounds, such as RWJ 68023, a trisubstituted cyclopentene (B43876) derivative that effectively inhibits this compound binding and antagonizes this compound-induced intracellular calcium mobilization. umn.edu Other selective this compound receptor antagonists that have been developed for research purposes include MA-2029. medchemexpress.com These antagonists are critical for investigating the consequences of blocking this compound signaling and for exploring the therapeutic potential of this compound antagonism in disorders potentially driven by excessive this compound activity. nih.gov Additionally, novel classes of macrocyclic peptidomimetics have been identified as high-affinity antagonists of the human this compound receptor. scilit.com

Table 3: Representative Human this compound Receptor Modulators

Compound Name Modulator Type Chemical Class Key Research Finding
Erythromycin AgonistMacrolide AntibioticFirst identified non-peptide this compound agonist; mimics this compound's prokinetic effects. guidetopharmacology.org
Camicinal (GSK962040) Selective AgonistSmall Molecule (Non-macrolide)Accelerates gastric emptying in healthy volunteers and patients with gastroparesis. nih.govresearchgate.net
Mitemcinal AgonistMotilide (Macrolide derivative)Investigated for effects on colon motility and defecation. nih.gov
RWJ 68023 AntagonistTrisubstituted CyclopenteneA first-in-class, non-peptide antagonist that blocks this compound-induced contractions. umn.edunih.gov
MA-2029 Selective AntagonistNot specifiedA selective, orally active this compound receptor antagonist. medchemexpress.com
GM-109 AntagonistPeptideCompetitively inhibits contractions induced by this compound analogues. nih.gov

Peptide Engineering and Peptidomimetic Approaches

The transient nature of native peptides in the physiological environment presents a significant hurdle for their therapeutic application. Consequently, peptide engineering and the development of peptidomimetics have become crucial areas of research in human this compound biology. These approaches aim to create this compound receptor agonists with improved stability, bioavailability, and receptor affinity, while minimizing off-target effects.

Early research into this compound mimetics was significantly advanced by the discovery that macrolide antibiotics, such as erythromycin, could act as this compound receptor agonists. This finding paved the way for the development of a class of compounds known as "motilides," which are derivatives of erythromycin designed to retain prokinetic activity while eliminating antibiotic properties. Structural analysis has revealed that erythromycin mimics the N-terminal pentapeptide of this compound, occupying the orthosteric subpocket of the this compound receptor. nih.gov This understanding has guided the synthesis of numerous motilides with varying potencies. For instance, modifications to the macrolide ring structure and the attached desosamine (B1220255) sugar have been shown to significantly impact agonist activity. researchgate.net

Beyond macrolides, research has also focused on creating peptide analogs of human this compound. These modifications often involve amino acid substitutions to enhance stability and receptor binding. For example, [Leu13]-motilin (KW-5139) is a peptide analog that has been evaluated for its prokinetic effects. nih.gov Another analog, atilmotin, was developed to have improved receptor selectivity. nih.gov

The development of non-peptide, small-molecule this compound receptor agonists represents another significant direction. These compounds offer the potential for oral bioavailability and improved pharmacokinetic profiles. The discovery of the first non-peptide this compound receptor antagonist was achieved through 3D pharmacophore modeling based on the structure of the endogenous this compound peptide. frontiersin.org This has led to the identification and optimization of compounds like GSK962040 and RWJ-68023, which have been investigated in clinical trials for gastrointestinal motility disorders. reprocell.comethz.ch

The table below summarizes key examples of engineered peptides and peptidomimetics targeting the human this compound receptor.

Compound NameClassKey CharacteristicsResearch Findings
Erythromycin Motilide (Macrolide Antibiotic)Non-peptide agonist of the this compound receptor. nih.govMimics the gastrointestinal contractile activity of this compound; serves as a foundational structure for motilide development. nih.gov
EM536 MotilideA non-antibacterial erythromycin derivative.Demonstrates high this compound-like activity, inhibiting the specific binding of radiolabeled this compound to its receptor. nih.govnih.gov
EM574 MotilideAn erythromycin derivative selected for clinical use.Specifically displaces radiolabeled this compound from receptors on human gastric smooth muscle. nih.gov
[Leu13]-Motilin (KW-5139) Peptide AnalogA modified version of the native this compound peptide.An example of a peptide analog developed to improve receptor selectivity and prokinetic effects. nih.gov
Atilmotin Peptide AnalogA this compound analog designed for enhanced receptor selectivity.Shows promise for targeted prokinetic therapy with potentially fewer off-target effects. nih.gov
GSK962040 Non-peptide Small Molecule AgonistA selective this compound receptor agonist.Has been evaluated in clinical trials for conditions associated with delayed gastric emptying, such as diabetic gastroparesis. reprocell.com
RWJ-68023 Non-peptide Small Molecule AntagonistA first-in-class non-peptide antagonist. frontiersin.orgDeveloped through 3D pharmacophore modeling and has been clinically evaluated for treating GI disorders with altered motility. frontiersin.orgethz.ch

Exploration of Human this compound's Role in Specific Physiological States (e.g., Pregnancy)

The physiological landscape of the human body undergoes dramatic shifts during pregnancy, impacting nearly every organ system, including the gastrointestinal tract. Research into the role of human this compound during this specific physiological state has revealed significant alterations in its circulating levels, which are thought to contribute to common gastrointestinal complaints experienced by pregnant women.

Multiple studies have consistently demonstrated that plasma this compound concentrations are significantly reduced during the second and third trimesters of pregnancy. mdpi.comiisc.ac.innih.gov This decrease is observed in both fasting states and after meals. iisc.ac.innih.gov Following delivery, this compound levels have been shown to return to the normal range, suggesting a direct link between the pregnant state and the suppression of this compound secretion. iisc.ac.innih.gov

The primary clinical manifestation of these reduced this compound levels is gastrointestinal hypomotility. mdpi.comiisc.ac.in This can lead to symptoms such as delayed gastric emptying, constipation, and heartburn, which are frequently reported during pregnancy. researchgate.netnih.gov The prevailing hypothesis is that the profound inhibitory effect on plasma this compound during pregnancy is a key factor responsible for the observed sluggishness of the gastrointestinal tract. mdpi.comiisc.ac.innih.gov

The hormonal milieu of pregnancy appears to be a central regulator of these changes in this compound levels. Specifically, a strong negative correlation has been identified between rising progesterone (B1679170) concentrations and falling this compound levels as pregnancy progresses. mdpi.com Progesterone is known to have a relaxing effect on smooth muscle, and its inhibitory influence on this compound further contributes to the reduction in gastrointestinal motility. researchgate.net While progesterone is a key player, other hormonal changes during pregnancy may also contribute to the altered this compound profile. researchgate.net One study investigating hyperemesis gravidarum in the first trimester found no significant difference in plasma this compound levels compared to normal pregnancies, suggesting that this compound may not be a primary driver of this specific condition. nimml.org

The table below summarizes key research findings on the role of human this compound during pregnancy.

Study FocusParticipant GroupKey FindingsImplied Consequence
Plasma this compound Levels Across Pregnancy 180 pregnant women (5-40 weeks gestation) and 20 non-pregnant women. mdpi.comNo significant difference in the 1st trimester compared to non-pregnant women. A significant decrease in the 2nd trimester, with the lowest levels in the 3rd trimester. Levels increased significantly post-delivery. mdpi.comProgressive decrease in this compound contributes to worsening GI hypomotility as pregnancy advances.
Fasting and Postprandial this compound in Pregnancy 37 women in their second and third trimesters. iisc.ac.innih.govMean plasma this compound concentrations, both fasting and after meals, were significantly reduced during pregnancy and returned to normal one week postpartum. iisc.ac.innih.govThe suppression of this compound is a consistent physiological change during later pregnancy, affecting both baseline and meal-stimulated gut motility.
Correlation with Progesterone 180 pregnant women. mdpi.comA significant negative correlation was found between plasma this compound and serum progesterone levels (r = -0.42, P < -0.01). mdpi.comRising progesterone levels during pregnancy likely exert a profound inhibitory effect on this compound secretion.
Gastrointestinal Symptoms General review of GI changes in pregnancy. researchgate.netnih.govDecreased levels of this compound are cited as a contributing factor to constipation and other symptoms of reduced GI motility. researchgate.netnih.govLow this compound levels are a likely contributor to common and bothersome gastrointestinal complaints during pregnancy.
Hyperemesis Gravidarum 39 first-trimester pregnant women with hyperemesis gravidarum and 17 normal pregnant women. nimml.orgNo significant difference was observed in plasma this compound levels between the two groups. nimml.orgThis compound does not appear to be a primary factor in the pathophysiology of hyperemesis gravidarum.

Systems Biology Approaches to Integrate Human this compound with Overall Metabolic and Neural Control

A systems biology approach offers a powerful framework for understanding the complex interplay between human this compound and the broader networks of metabolic and neural control. Rather than studying this compound in isolation, this approach seeks to integrate data from various "-omics" fields (genomics, proteomics, metabolomics) to construct comprehensive computational and mathematical models of physiological systems. nih.gov While specific, large-scale systems biology models that fully integrate this compound are still emerging, the conceptual basis for such work is well-established within the context of the gut-brain axis and the regulation of gastrointestinal function.

The gut-brain axis is a bidirectional communication network that links the emotional and cognitive centers of the brain with peripheral intestinal functions. Gut hormones, including this compound, are key signaling molecules within this axis. A systems approach would model how fluctuations in this compound, triggered by fasting or feeding, propagate through this network. For instance, this compound's initiation of the migrating motor complex not only affects gut motility but also influences the release of other hormones and communicates hunger signals to the brain. These interactions can be represented as nodes and edges in a network, allowing for the analysis of information flow and the identification of key control points.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when quantifying human motilin concentrations in biological samples?

  • Answer : Competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. Key steps include:

  • Validating sample matrix compatibility (e.g., serum vs. plasma) to avoid cross-reactivity .
  • Using pre-coated antigen microplates and biotin-conjugated antibodies to ensure specificity.
  • Calibrating with standardized this compound concentrations (e.g., 0–1000 pg/mL) and measuring absorbance at 450 nm to generate a linear standard curve .
  • Including controls for non-specific binding and inter-plate variability.

Q. How can researchers characterize this compound receptor-ligand interactions in vitro?

  • Answer : Use calcium mobilization (FLIPR) assays and [³⁵S]GTPγS binding studies to quantify receptor activation:

  • FLIPR assays measure real-time intracellular Ca²⁺ flux, with pEC₅₀ values indicating ligand potency (e.g., this compound pEC₅₀ = 9.01–9.79 in HEK293 cells) .
  • [³⁵S]GTPγS binding detects G-protein coupling efficiency, with this compound showing pEC₅₀ ≈ 8.87–8.89 for human receptors .
  • Include negative controls (e.g., ghrelin) to confirm receptor specificity.

Q. What ethical and logistical steps are required for human studies involving this compound?

  • Answer :

  • Obtain IRB/ethics committee approval, detailing participant selection criteria (e.g., exclusion of gastrointestinal disorders) .
  • Provide informed consent forms explaining risks/benefits of procedures (e.g., blood sampling for this compound assays) .
  • Ensure compliance with NIH guidelines for data retention (5–10 years) and transparency in methodology .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in Migrating Motor Complex (MMC) initiation be resolved across species?

  • Answer :

  • Compare this compound-immunoreactive cell distribution: humans and dogs show duodenal/jejunal localization, while rodents lack gastric MMC .
  • Use fasting-state models to synchronize MMC phases and measure this compound peaks via ELISA or radioimmunoassay .
  • Address interspecies receptor differences (e.g., rabbit vs. human this compound receptor pEC₅₀ values: 8.87 vs. 8.89 in GTPγS assays) .

Q. Why do motilides like erythromycin show agonist activity in some assays but not others?

  • Answer : Discrepancies arise from assay conditions and receptor desensitization:

  • FLIPR assays may detect transient Ca²⁺ signals, while GTPγS binding reflects sustained G-protein activation .
  • Pre-treat cells with this compound to induce desensitization, then test erythromycin’s efficacy .
  • Consider species-specific receptor conformations (e.g., human vs. rabbit receptor ligand selectivity) .

Q. How can researchers map this compound receptor binding domains with high precision?

  • Answer : Use photoaffinity labeling with analogs like [Nle¹³]-motilin:

  • Incorporate photolabile groups (e.g., benzophenone) into this compound analogs for covalent receptor crosslinking .
  • Perform SDS-PAGE and autoradiography to identify labeled receptor fragments .
  • Validate binding regions via mutagenesis (e.g., truncating extracellular loops) .

Q. What statistical approaches are robust for analyzing small-sample this compound studies?

  • Answer :

  • Apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal data distributions .
  • Use mixed-effects models to account for intra-subject variability in longitudinal this compound measurements .
  • Report effect sizes and confidence intervals to mitigate low statistical power .

Methodological Tables

Table 1 : Comparative Pharmacology of Human and Rabbit this compound Receptors

Assay TypeLigandHuman pEC₅₀Rabbit pEC₅₀
FLIPR (Ca²⁺)This compound9.799.01
[³⁵S]GTPγS BindingThis compound8.898.87
FLIPR (Ca²⁺)[Nle¹³]-Motilin9.819.05

Table 2 : Key Considerations for this compound Receptor Studies

FactorRecommendationEvidence Source
Receptor SpecificityUse ghrelin as a negative control
Assay SensitivityOptimize cell transfection efficiency (e.g., HEK293T)
Ethical ComplianceDocument IRB approval and data retention plans

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